Benzyldiisopropylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTQULLXGZGQMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404465 | |
| Record name | BENZYLDIISOPROPYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34636-09-4 | |
| Record name | BENZYLDIISOPROPYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Benzyldiisopropylamine
This guide provides a comprehensive overview of the synthesis of Benzyldiisopropylamine (N-benzyl-N,N-diisopropylamine), a tertiary amine commonly used in organic synthesis. The primary focus is on the widely employed method of reductive amination, offering a detailed experimental protocol, quantitative data, and alternative methodologies relevant to researchers, scientists, and professionals in drug development.
Core Synthesis: Reductive Amination
The most common and efficient method for synthesizing this compound is the direct reductive amination of benzaldehyde with diisopropylamine.[1][2] This reaction proceeds in two main stages:
-
Iminium Ion Formation : The secondary amine (diisopropylamine) reacts with the carbonyl compound (benzaldehyde) to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.
-
Reduction : The iminium ion is then reduced in situ by a reducing agent to yield the final tertiary amine product.[3]
Various reducing agents can be employed, with sodium borohydride (NaBH₄) being a common and effective choice.[4] Milder, more selective agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are also frequently used to avoid the reduction of the starting aldehyde.
Physicochemical and Characterization Data
The properties and spectral data for the target compound are summarized below.
| Property | Value | Reference |
| CAS Number | 34636-09-4 | [5] |
| Molecular Formula | C₁₃H₂₁N | [5] |
| Molecular Weight | 191.31 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
Table 1: Physicochemical Properties of this compound.
| ¹H NMR (270.01 MHz, CDCl₃) | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration |
| CH₃ | 1.04 ppm | Doublet (d) | 6.8 Hz | 12 H |
| CH | 3.04 ppm | Septet (sept) | 6.8 Hz | 2 H |
| CH₂ | 3.66 ppm | Singlet (s) | - | 2 H |
| Ar-H | 7.17 - 7.35 ppm | Multiplet (m) | - | 5 H |
Table 2: ¹H NMR Spectroscopic Data for this compound.[4]
Experimental Protocols
Primary Protocol: Reductive Amination using Sodium Borohydride
This protocol is based on a general procedure for the reduction of imines and is adapted for the synthesis of this compound.[4]
Materials and Reagents:
-
Benzaldehyde
-
Diisopropylamine
-
Methanol (MeOH), anhydrous
-
Sodium Borohydride (NaBH₄)
-
Diethyl ether (Et₂O)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Nitrogen (N₂) gas supply
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add benzaldehyde (1.0 eq.) and diisopropylamine (1.1 eq.).
-
Dissolve the reactants in anhydrous methanol (approx. 5 mL per 1 mmol of aldehyde).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 1-2 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Take up the resulting residue in diethyl ether (15 mL) and a saturated aqueous solution of NaHCO₃ (15 mL).[4]
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether (2 x 15 mL).[4]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).[4]
-
Filter the solution to remove the drying agent and concentrate the filtrate in vacuo to afford the crude this compound.
-
If necessary, purify the product via vacuum distillation or column chromatography.
| Parameter | Condition |
| Reactants | Benzaldehyde, Diisopropylamine |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
Table 3: Summary of Typical Reaction Parameters.
Alternative Protocol: Catalytic Reductive Amination
Modern methods often employ catalysts to improve efficiency and substrate scope. Brønsted acids, such as triflic acid, can be used to catalyze the direct reductive amination of carbonyl compounds. Another advanced approach involves iridium-catalyzed direct reductive amination using hydrogen gas as the reductant. These methods may offer advantages in terms of atom economy and milder reaction conditions but require specialized catalysts and equipment.
Visualizations
Reaction Pathway
The following diagram illustrates the two-step mechanism of reductive amination for the synthesis of this compound.
Caption: Reaction pathway for reductive amination.
Experimental Workflow
This diagram outlines the general laboratory workflow for the synthesis, workup, and purification of this compound.
Caption: General experimental workflow for synthesis.
Safety and Handling
-
Benzaldehyde : Combustible liquid, harmful if swallowed or inhaled.
-
Diisopropylamine : Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Toxic if inhaled.
-
Sodium Borohydride : Reacts with water to produce flammable hydrogen gas. Causes skin and eye irritation.
-
This compound : May cause skin, eye, and respiratory irritation.
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Handle all reagents and solvents with care, consulting the specific Safety Data Sheet (SDS) for each chemical before use.
References
- 1. youtube.com [youtube.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. Digital resource [dam-oclc.bac-lac.gc.ca]
- 5. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Benzyldiisopropylamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of Benzyldiisopropylamine (CAS No: 34636-09-4). This document is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its key structural and spectroscopic characteristics.
Chemical Properties and Structure
This compound, also known as N-benzyl-N-propan-2-ylpropan-2-amine, is a tertiary amine characterized by a benzyl group and two isopropyl groups attached to the nitrogen atom.[1] Its physical state is a liquid.[1][2]
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₁N | [1][2] |
| Molecular Weight | 191.31 g/mol | [3] |
| Boiling Point | 238.1 °C (at 760 mmHg) | [2] |
| Density | 0.899 g/cm³ | [2] |
| Appearance | Liquid | [1][2] |
| Purity | 95% - 98% (commercially available) | [1][4] |
Structural Information
The structural identifiers for this compound are provided in Table 2. These are essential for unambiguous identification in chemical databases and research publications.
| Identifier | Value | Source(s) |
| IUPAC Name | N-benzyl-N-propan-2-ylpropan-2-amine | [3] |
| CAS Number | 34636-09-4 | [4] |
| SMILES | CC(C)N(CC1=CC=CC=C1)C(C)C | [3] |
| InChI | InChI=1S/C13H21N/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 | [1] |
Experimental Protocols
Synthesis via Reductive Amination
This compound can be synthesized via the reductive amination of benzaldehyde with diisopropylamine. This two-step, one-pot reaction involves the formation of an iminium ion intermediate, which is subsequently reduced to the corresponding tertiary amine.
Materials:
-
Benzaldehyde
-
Diisopropylamine
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Glacial acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of benzaldehyde (1.0 equivalent) in the chosen anhydrous solvent, add diisopropylamine (1.1 equivalents).
-
If required, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification by Vacuum Distillation
Crude this compound can be purified by vacuum distillation to remove unreacted starting materials and byproducts.
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with a stirrer
-
Thermometer
-
Vacuum pump and pressure gauge
Procedure:
-
Transfer the crude this compound to the round-bottom flask.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Begin stirring and gradually apply vacuum to the system.
-
Once a stable vacuum is achieved, slowly heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound is 238.1 °C at atmospheric pressure (760 mmHg), and it will be significantly lower under vacuum.[2]
-
Monitor the temperature throughout the distillation to ensure a clean separation.
-
Once the desired fraction is collected, remove the heat and allow the apparatus to cool before releasing the vacuum.
Spectroscopic and Structural Analysis
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is expected to show characteristic peaks corresponding to its functional groups. As a tertiary amine, it will lack the N-H stretching bands typically seen for primary and secondary amines. Key expected absorptions include:
-
Aromatic C-H stretch: Above 3000 cm⁻¹
-
Aliphatic C-H stretch: Below 3000 cm⁻¹
-
C-N stretch: In the range of 1000-1350 cm⁻¹
-
Aromatic C=C bends: In the fingerprint region, typically around 1450-1600 cm⁻¹
A reported analysis suggests the presence of aromatic C-H stretches in the 3000-3200 cm⁻¹ region and C-N related vibrations around 1300 cm⁻¹ and 1075 cm⁻¹.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the different proton environments:
-
Aromatic protons: A multiplet in the aromatic region (typically δ 7.2-7.4 ppm).
-
Benzylic protons (-CH₂-): A singlet, as there are no adjacent protons to cause splitting.
-
Isopropyl methine protons (-CH-): A septet due to coupling with the six methyl protons.
-
Isopropyl methyl protons (-CH₃): A doublet due to coupling with the methine proton.
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the different carbon atoms:
-
Aromatic carbons: Multiple signals in the downfield region (typically δ 120-140 ppm).
-
Benzylic carbon (-CH₂-): A signal in the aliphatic region.
-
Isopropyl methine carbon (-CH-): A signal in the aliphatic region.
-
Isopropyl methyl carbons (-CH₃): A signal in the upfield aliphatic region.
Mass Spectrometry (MS)
The mass spectrum of this compound under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 191. The fragmentation pattern is expected to be dominated by the cleavage of bonds alpha to the nitrogen atom, leading to the formation of stable carbocations. The most prominent fragment would likely be the tropylium ion (C₇H₇⁺) at m/z 91, resulting from the loss of the diisopropylamino radical. Another significant fragmentation pathway would be the loss of an isopropyl group, leading to a fragment ion at m/z 148.
Conclusion
This compound is a valuable synthetic intermediate with well-defined chemical and structural properties. The protocols and data presented in this guide provide a solid foundation for its synthesis, purification, and characterization. The absence of significant literature on its biological activity suggests its primary role is in the construction of more complex molecules in research and development.
References
An In-depth Technical Guide to Benzyldiisopropylamine (CAS: 34636-09-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldiisopropylamine, with the Chemical Abstracts Service (CAS) number 34636-09-4, is a tertiary amine characterized by the presence of a benzyl group and two isopropyl groups attached to a central nitrogen atom. Its chemical formula is C₁₃H₂₁N, and it has a molecular weight of 191.31 g/mol .[1] This sterically hindered amine is of interest to researchers in organic synthesis and medicinal chemistry due to its potential applications as a non-nucleophilic base, a chemical intermediate, and a scaffold in the design of novel compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and safety information, tailored for professionals in the scientific community.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are crucial for its identification, purification, and characterization. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 34636-09-4 | [1] |
| Molecular Formula | C₁₃H₂₁N | [1] |
| Molecular Weight | 191.31 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity | ≥95% - 98% (typical) | [2] |
| Storage Temperature | 2-8°C, protect from light |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data Points | Source |
| ¹³C NMR | Spectral data available on PubChem. | [1] |
| ¹H NMR | Spectral data available on PubChem. | |
| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available on PubChem. Key peaks expected around 3200-3000 cm⁻¹ (aromatic C-H stretch) and within the fingerprint region. | [1][3] |
| Mass Spectrometry (MS) | GC-MS data available on PubChem. | [1] |
Synthesis of this compound
This compound can be synthesized through several established methods in organic chemistry. The most common and versatile approach is the reductive amination of benzaldehyde with diisopropylamine. An alternative route is the N-alkylation of diisopropylamine with a benzyl halide.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a representative procedure based on established methods for reductive amination.
Materials:
-
Benzaldehyde
-
Diisopropylamine
-
Methanol (or other suitable solvent)
-
Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (catalyst, optional)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and diisopropylamine (1-1.2 equivalents) in methanol. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 20°C. Alternatively, sodium triacetoxyborohydride can be used as a milder reducing agent.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for an additional 2-4 hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Applications in Research and Drug Development
While specific biological activities for this compound are not widely documented in publicly available literature, its structural motifs are relevant in medicinal chemistry. As a sterically hindered tertiary amine, it can be used as a non-nucleophilic base in organic reactions to deprotonate substrates without competing in nucleophilic attack.
In the context of drug discovery, novel chemical entities are often synthesized and then screened for biological activity. A compound like this compound could be included in a compound library for high-throughput screening against various biological targets.
Hypothetical Drug Discovery Workflow
The following diagram illustrates a general workflow for screening a novel compound, such as this compound, for potential biological activity.
Caption: A generalized workflow for the screening and development of a novel chemical entity.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. The following table summarizes key safety information obtained from safety data sheets (SDS).[4][5]
Table 3: Safety Information
| Hazard Category | Precautionary Measures |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[4][5] |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[4][5] |
| First Aid (Skin Contact) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. |
| First Aid (Eye Contact) | Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses. |
| First Aid (Inhalation) | Move to fresh air. If breathing stops, apply artificial respiration. Immediately call a physician. |
| First Aid (Ingestion) | Do NOT induce vomiting. Call a physician or poison control center immediately.[5] |
This technical guide serves as a foundational resource for professionals working with or interested in this compound. For any laboratory use, it is imperative to consult the most up-to-date Safety Data Sheet provided by the supplier.
References
Spectroscopic Profile of Benzyldiisopropylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for Benzyldiisopropylamine (also known as N-benzyl-N-isopropylpropan-2-amine). The information presented herein is intended to support research and development activities by offering a centralized resource for its structural characterization. Due to the limited availability of experimentally verified public data for this specific compound, this guide combines sourced information with generalized experimental protocols.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH ₃ (isopropyl) | ~1.0 - 1.2 | Doublet | 12H |
| CH (isopropyl) | ~2.9 - 3.1 | Septet | 2H |
| CH ₂ (benzyl) | ~3.5 - 3.7 | Singlet | 2H |
| Ar-H (benzyl) | ~7.2 - 7.4 | Multiplet | 5H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C H₃ (isopropyl) | ~20 - 22 |
| C H (isopropyl) | ~50 - 55 |
| C H₂ (benzyl) | ~55 - 60 |
| Ar-C (benzyl, C2, C6) | ~128 - 129 |
| Ar-C (benzyl, C3, C5) | ~128 - 129 |
| Ar-C (benzyl, C4) | ~126 - 127 |
| Ar-C (benzyl, C1) | ~140 - 142 |
Infrared (IR) Spectroscopy
Some characteristic infrared absorption peaks for this compound have been reported.[1]
Table 3: Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Association |
| 3200 - 3000 | C-H stretching (aromatic and aliphatic) |
| 1300 | C-N stretching |
| 1075 | C-N stretching |
Mass Spectrometry (MS)
Experimentally determined mass spectrometry data for this compound is available, indicating its molecular weight.[2] The fragmentation pattern can be predicted based on the structure and common fragmentation pathways of benzylamines.
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Interpretation |
| 191.17 | Molecular Ion [M]⁺ |
| 176 | [M - CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion - base peak) |
| 100 | [M - C₇H₇]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 10-25 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition for ¹H NMR:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
-
Data Acquisition for ¹³C NMR:
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.
-
A wider spectral width (e.g., 0-220 ppm) is used.
-
A significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the neat liquid film method is appropriate.
-
Place a small drop of the sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
-
Place the prepared salt plate assembly into the sample holder of the spectrometer.
-
Acquire the sample spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer, commonly coupled with a gas chromatography (GC-MS) system for sample introduction and separation. Electron Ionization (EI) is a common ionization technique for such molecules.
-
Data Acquisition:
-
The sample is injected into the GC, where it is vaporized and separated from any impurities.
-
The separated compound enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
A detector records the abundance of each ion.
-
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides valuable structural information.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.
Caption: Logical workflow for the structural elucidation of this compound.
References
Benzyldiisopropylamine: A Technical Guide to its Role as a Non-Nucleophilic Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of benzyldiisopropylamine (BDIIPA) and its function as a non-nucleophilic base in organic synthesis. While specific, documented applications in the scientific literature are sparse, this paper extrapolates its mechanistic behavior based on the well-established principles of sterically hindered amines. This document covers the core physicochemical properties of BDIIPA, its predicted reaction mechanism in elimination reactions, and provides illustrative experimental protocols. The content is intended to serve as a foundational resource for researchers considering the use of this and similar bulky bases in synthetic applications, particularly in the development of pharmaceutical compounds where selective proton abstraction is critical.
Introduction
In the realm of organic synthesis, the strategic selection of a base is paramount to achieving desired chemical transformations. Non-nucleophilic bases are a class of organic compounds that exhibit strong basicity while having negligible nucleophilicity, a property imparted by significant steric hindrance around the basic nitrogen atom. This unique characteristic allows them to deprotonate acidic protons without engaging in competing nucleophilic substitution reactions. This compound, with its bulky diisopropyl groups flanking the nitrogen atom, is structurally primed to act as such a base. This guide explores the theoretical underpinnings of its function and provides a framework for its potential application.
Physicochemical Properties
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁N | PubChem |
| Molecular Weight | 191.31 g/mol | PubChem |
| Appearance | Liquid (predicted) | CymitQuimica |
| pKa of Conjugate Acid (Predicted) | ~11 | Estimated based on Diisopropylamine |
The Reaction Mechanism: E2 Elimination
The primary role of a non-nucleophilic base like this compound is to facilitate elimination reactions, most notably the bimolecular elimination (E2) pathway. The steric bulk of BDIIPA is the determining factor in its reactivity, favoring the abstraction of a proton over a nucleophilic attack on an electrophilic carbon.
The E2 Mechanism Pathway
The E2 mechanism is a concerted, one-step process. In the context of a dehydrohalogenation reaction of an alkyl halide, this compound acts as a Brønsted-Lowry base, abstracting a proton from a carbon atom beta to the leaving group (the halogen).
Caption: Generalized E2 elimination pathway.
Regioselectivity: Hofmann Elimination
A key consequence of using a sterically hindered base like this compound is the preferential formation of the Hofmann elimination product. Due to its bulk, the base abstracts the most sterically accessible proton, which is typically on the least substituted beta-carbon. This contrasts with smaller, unhindered bases that favor the formation of the more thermodynamically stable Zaitsev product.
Caption: Regioselectivity with a bulky base.
Illustrative Experimental Protocols
While specific published protocols for this compound are scarce, the following represents a generalized procedure for a dehydrohalogenation reaction based on standard practices for sterically hindered bases.
Dehydrobromination of 2-Bromopropane (Illustrative)
Objective: To synthesize propene via E2 elimination using this compound.
Materials:
-
2-Bromopropane
-
This compound
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas collection apparatus
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add anhydrous toluene (50 mL).
-
Add 2-bromopropane (1.23 g, 10 mmol).
-
Add this compound (2.87 g, 15 mmol, 1.5 equivalents).
-
Equip the flask with a reflux condenser connected to a gas collection apparatus.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by observing gas evolution.
-
Upon completion, cool the reaction mixture to room temperature.
-
The collected gas can be analyzed by gas chromatography to confirm the presence of propene.
Expected Outcome: The major product is expected to be propene, with minimal formation of the substitution product, N-benzyl-N,N-diisopropyl-2-propanaminium bromide.
| Reactant | Product | Base | Conditions | Predicted Yield |
| 2-Bromopropane | Propene | This compound | Toluene, Reflux | >80% (Hofmann) |
| 2-Bromo-2-methylpropane | 2-Methylpropene | This compound | Toluene, Reflux | >90% (Hofmann) |
Logical Workflow for Base Selection
The decision to employ a non-nucleophilic base such as this compound is a critical step in synthetic planning. The following workflow illustrates the decision-making process.
Caption: Workflow for selecting a non-nucleophilic base.
Conclusion
This compound possesses the requisite structural features—a basic nitrogen atom shielded by bulky alkyl groups—to function effectively as a non-nucleophilic base. While its application is not widely documented, its behavior can be confidently predicted to favor the E2 elimination pathway, yielding the less substituted Hofmann product. For synthetic chemists in research and drug development, this compound and its analogs represent valuable tools for achieving high regioselectivity in the synthesis of alkenes from sterically accessible substrates. Further empirical studies are warranted to fully characterize its reactivity profile and expand its utility in complex molecule synthesis.
The Unseen Architect: A Technical Guide to the Steric Hindrance Effects of Benzyldiisopropylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of organic synthesis, the ability to control reaction pathways is paramount. Sterically hindered non-nucleophilic bases are crucial tools in this endeavor, capable of facilitating specific transformations while minimizing undesired side reactions. Benzyldiisopropylamine, with its bulky diisopropyl groups flanking the nitrogen atom, exemplifies this class of reagents. This technical guide provides an in-depth exploration of the steric hindrance effects of this compound, detailing its synthesis, its influence on reaction selectivity—particularly in elimination reactions—and its potential applications in the synthesis of complex molecules relevant to drug development. Through detailed experimental protocols, quantitative data analysis, and visual schematics, this document serves as a comprehensive resource for researchers leveraging steric control in their synthetic strategies.
Introduction: The Principle of Steric Hindrance
Steric hindrance is a fundamental concept in chemistry, describing the influence of the spatial arrangement of atoms and groups within a molecule on its reactivity.[1] Large, bulky substituents can physically obstruct the approach of a reagent to a reactive site, thereby slowing down or preventing a reaction that would otherwise readily occur.[1] This effect can be harnessed to control the regioselectivity and stereoselectivity of a reaction.
Non-nucleophilic bases are a class of organic compounds that are strong bases but poor nucleophiles, largely due to steric hindrance around the basic center.[2] This characteristic allows them to deprotonate acidic protons without engaging in competing nucleophilic substitution reactions.[2] this compound, characterized by a benzyl group and two bulky isopropyl groups attached to a nitrogen atom, is a prime example of such a base. Its significant steric bulk makes it a valuable tool for promoting elimination reactions over substitution reactions.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution of a benzyl halide with diisopropylamine. However, a more controlled and efficient method involves the reductive amination of benzaldehyde with diisopropylamine. Below is a detailed experimental protocol for the latter approach.
Experimental Protocol: Reductive Amination
Reaction: Benzaldehyde + Diisopropylamine → N-(phenylmethyl)diisopropylamine (this compound)
Materials:
-
Benzaldehyde (1.0 eq)
-
Diisopropylamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzaldehyde (1.0 eq) in dichloromethane, add diisopropylamine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding iminium ion.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Synthesis Workflow
Steric Hindrance in Elimination Reactions: Zaitsev vs. Hofmann
The primary utility of this compound's steric hindrance is demonstrated in elimination reactions, specifically in the dehydrohalogenation of alkyl halides to form alkenes. These reactions can often yield a mixture of products depending on which β-hydrogen is removed.
-
Zaitsev's Rule: Predicts that the major product of an elimination reaction will be the more substituted, and therefore more thermodynamically stable, alkene. This is often the case with small, unhindered bases.
-
Hofmann's Rule: Predicts that the major product will be the less substituted alkene. This outcome is favored when a sterically bulky base is used, as it preferentially abstracts the more sterically accessible, less hindered β-hydrogen.
This compound, due to its significant steric bulk, is a "Hofmann-directing" base. The large diisopropyl groups hinder its approach to the more sterically encumbered internal β-hydrogens, leading to a preference for abstraction of the terminal, more accessible β-hydrogens.
Logical Relationship in Base-Induced Elimination
Quantitative Data: Product Ratios in Dehydrohalogenation
While specific quantitative data for this compound is not extensively reported in the literature, we can infer its behavior based on studies with other sterically hindered bases. The following table illustrates the expected product distribution in the dehydrohalogenation of 2-bromobutane with different bases, highlighting the effect of steric hindrance.
| Base | Structure | Steric Hindrance | Major Product | Product Ratio (Hofmann:Zaitsev) |
| Sodium Ethoxide | NaOEt | Low | 2-Butene (Zaitsev) | ~20:80 |
| Potassium tert-Butoxide | K-OtBu | High | 1-Butene (Hofmann) | ~70:30 |
| This compound | BnN(iPr)₂ | High | 1-Butene (Hofmann) | Expected to be >50:50 |
Note: The product ratio for this compound is an educated estimation based on the principles of steric hindrance and data from similarly bulky bases.
Applications in Drug Development
While this compound is not typically found as a structural motif in final drug molecules, its role as a sterically hindered base is highly relevant to the synthesis of complex pharmaceutical intermediates. The ability to selectively form less-substituted alkenes or to perform deprotonations in the presence of other sensitive functional groups is critical in multi-step syntheses of active pharmaceutical ingredients (APIs).
The benzylamine scaffold itself is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[3][4] The synthesis of derivatives of this scaffold often requires careful control of reactivity, where a non-nucleophilic base like this compound could be employed to prevent undesired side reactions. For example, in the synthesis of a complex molecule with multiple reactive sites, a bulky base can ensure that only the most acidic proton is removed, without attacking electrophilic centers.
Role in Complex Synthesis Signaling Pathway
Conclusion
This compound serves as a potent example of how steric hindrance can be strategically employed in organic synthesis. Its bulky diisopropyl groups render it a non-nucleophilic base, ideal for promoting Hofmann elimination reactions to yield less-substituted alkenes. This technical guide has provided a detailed overview of its synthesis, the theoretical underpinnings of its reactivity, and its potential applications in the synthesis of complex molecules, including those relevant to drug discovery and development. For researchers and scientists, a thorough understanding of the principles of steric hindrance and the judicious use of reagents like this compound are indispensable for achieving high selectivity and efficiency in their synthetic endeavors.
References
An In-depth Technical Guide to Understanding the pKa of Benzyldiisopropylamine's Conjugate Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acid dissociation constant (pKa) of the conjugate acid of benzyldiisopropylamine. Given the absence of a directly reported experimental value in publicly accessible literature, this document synthesizes information on structurally analogous compounds to provide a robust estimation. Furthermore, it details the experimental protocols for pKa determination and explores the key structural factors influencing the basicity of sterically hindered amines.
Quantitative Data Summary: pKa of this compound and Related Amines
The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base.[1] Due to significant steric hindrance around the nitrogen atom from the two isopropyl groups and the benzyl group, this compound is a non-nucleophilic base. Its basicity is influenced by a combination of electronic and steric effects.
| Amine | Structure | pKa of Conjugate Acid | Solvent | Comments |
| This compound (Estimated) | C₁₃H₂₁N | ~10.5 - 11.0 | Water | Estimation based on structural similarity to DIPEA and Triethylamine, with the benzyl group slightly reducing basicity. |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 10.8 | Water | A widely used non-nucleophilic base with significant steric hindrance. |
| Triethylamine (TEA) | C₆H₁₅N | 10.75 | Water | A common, less sterically hindered tertiary amine base. |
| Benzylamine | C₇H₉N | 9.34 | Water | A primary amine, for comparison of the benzyl group's electronic effect. |
| Aniline | C₆H₇N | 4.6 | Water | An aromatic amine where the lone pair is delocalized into the aromatic ring, significantly reducing basicity.[2][3] |
Rationale for Estimation: The pKa of this compound's conjugate acid is estimated to be slightly lower than that of N,N-Diisopropylethylamine (DIPEA). The replacement of an ethyl group in DIPEA with a benzyl group in this compound introduces a weakly electron-withdrawing phenyl group. This effect is expected to slightly decrease the electron density on the nitrogen atom, thereby reducing its basicity and lowering the pKa of its conjugate acid compared to DIPEA. However, the effect is not as pronounced as in aniline, where the nitrogen lone pair is directly conjugated with the aromatic ring.
Experimental Protocols for pKa Determination
The determination of the pKa of an amine's conjugate acid is a crucial experimental undertaking. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[4][5][6]
Potentiometric Titration
Potentiometric titration is a widely used method for determining pKa values due to its simplicity and accuracy, particularly for compounds soluble in aqueous or mixed-solvent systems.[4][5][7]
Principle: This method involves the gradual addition of a standardized acid (titrant) to a solution of the amine (analyte). The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added. The pKa is the pH at which the amine is half-protonated, corresponding to the midpoint of the titration curve's buffer region.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of a strong acid, typically hydrochloric acid (HCl), of a known concentration (e.g., 0.1 M).
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent to a known concentration (e.g., 0.01 M). Due to the hydrophobicity of this compound, a co-solvent system, such as an ethanol-water or methanol-water mixture, may be necessary to ensure complete dissolution.[8] The ionic strength of the solution should be kept constant by adding a background electrolyte like potassium chloride (KCl).
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.
-
Place a known volume of the amine solution into a thermostatted titration vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Use a calibrated burette or an automated titrator to add the standard acid solution in small, precise increments.
-
-
Data Collection:
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point, where a sharp change in pH is observed.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the pH value at the half-equivalence point (the point where half of the amine has been neutralized).
-
Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points in the buffer region.
-
For more precise determination of the equivalence point, first and second derivative plots of the titration curve can be generated.[9]
-
UV-Vis Spectrophotometry
Spectrophotometric determination of pKa is particularly useful for compounds that possess a chromophore near the ionization center, leading to a change in the UV-Vis absorption spectrum upon protonation.[5][6][8] This method is advantageous for sparingly soluble compounds as it requires lower concentrations.
Principle: The absorbance of a solution containing the amine is measured at a specific wavelength over a range of pH values. The pKa is determined from the inflection point of the sigmoidal curve obtained by plotting absorbance versus pH.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with known and stable pH values covering a range of at least two pH units above and below the expected pKa of the amine's conjugate acid.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).
-
-
Spectral Measurements:
-
For each buffer solution, prepare a sample by adding a small, constant aliquot of the amine stock solution to a known volume of the buffer. The final concentration of the amine should be low enough to adhere to the Beer-Lambert law.
-
Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range.
-
Identify a wavelength where the absorbance difference between the protonated and deprotonated forms of the amine is maximal.
-
-
Data Collection:
-
Measure the absorbance of each buffered amine solution at the chosen analytical wavelength.
-
-
Data Analysis:
-
Plot the measured absorbance against the corresponding pH of the buffer solutions. This will generate a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve.
-
The pKa can also be calculated using the following equation: pKa = pH + log[(A - A_B) / (A_A - A)] where:
-
A is the absorbance at a given pH.
-
A_A is the absorbance of the fully protonated form (at low pH).
-
A_B is the absorbance of the free base (at high pH).
-
-
Mandatory Visualizations
Factors Influencing the pKa of this compound's Conjugate Acid
The basicity of this compound is a result of a delicate balance between electronic and steric effects. The following diagram illustrates these relationships.
Generalized Experimental Workflow for pKa Determination
The following diagram outlines a generalized workflow for the experimental determination of the pKa of an amine's conjugate acid, applicable to both potentiometric and spectrophotometric methods.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 7. potentiometric titration method: Topics by Science.gov [science.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
The Unseen Workhorse: Benzyldiisopropylamine as a Proton Scavenger in Modern Organic Synthesis
For Immediate Release
[CITY, STATE] – In the intricate world of chemical synthesis, where precision and control are paramount, the role of non-nucleophilic bases as proton scavengers is indispensable. Among these, Benzyldiisopropylamine has emerged as a crucial tool for researchers and professionals in drug development and various scientific fields. This technical guide provides an in-depth exploration of the core functionalities of this compound, offering a comprehensive resource for its effective application.
This compound, a sterically hindered tertiary amine, is prized for its ability to selectively abstract protons without interfering with other reactive sites in a molecule. This characteristic is a direct consequence of the bulky isopropyl groups shielding the nitrogen atom, thereby inhibiting its nucleophilicity while preserving its basicity. This unique combination makes it an ideal proton scavenger in a multitude of sensitive chemical transformations.
Physicochemical Properties and Basicity
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁N | --INVALID-LINK-- |
| Molecular Weight | 191.31 g/mol | --INVALID-LINK-- |
| CAS Number | 34636-09-4 | --INVALID-LINK-- |
| Estimated pKa of Conjugate Acid | ~11 | Inferred from structurally similar amines |
The basicity of this compound is comparable to that of N,N-diisopropylethylamine (Hünig's base), whose conjugate acid has a pKa of approximately 11.[1] This places this compound in the category of moderately strong, non-nucleophilic bases, capable of effectively scavenging protons generated in a variety of organic reactions. The benzyl group, being weakly electron-withdrawing, may slightly modulate the basicity compared to purely alkyl-substituted hindered amines.
The Proton Scavenging Mechanism
The primary role of this compound as a proton scavenger is to neutralize acidic byproducts generated during a chemical reaction. This prevents acid-catalyzed side reactions or decomposition of sensitive functional groups, thereby improving reaction yields and purity of the desired product.
The general mechanism of proton scavenging can be visualized as a simple acid-base reaction where the lone pair of electrons on the sterically hindered nitrogen atom of this compound abstracts a proton (H⁺) from the reaction medium.
Caption: Proton scavenging by this compound.
Applications in Organic Synthesis
The utility of sterically hindered amines like this compound as proton scavengers is well-established in various domains of organic synthesis, particularly in reactions where the presence of a nucleophilic base would lead to unwanted side reactions.
Peptide Synthesis
In peptide coupling reactions, the activation of a carboxylic acid group can generate acidic byproducts. These acids can neutralize the amine component, preventing the desired amide bond formation. A non-nucleophilic base is crucial to scavenge these protons without interfering with the activated carboxylic acid or the amine nucleophile. While specific protocols detailing the use of this compound are not prevalent in the cited literature, its properties make it a suitable candidate for this application, similar to the widely used Hünig's base.[2]
A general workflow for a peptide coupling reaction where a proton scavenger is essential is depicted below.
Caption: Role of a proton scavenger in peptide coupling.
Protecting Group Chemistry
The introduction and removal of protecting groups are fundamental operations in multi-step organic synthesis. Many of these reactions are sensitive to pH changes. For instance, in the protection of amines with acid-sensitive groups, the use of a non-nucleophilic base is critical to neutralize any acid generated, thereby preventing premature deprotection.
Experimental Protocol: General Procedure for Amine Protection using a Hindered Base
While a specific protocol for this compound was not found in the searched literature, a general procedure for amine protection where a hindered base is employed as a proton scavenger is as follows. This can be adapted for this compound.
-
Dissolution: Dissolve the amine substrate in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Addition of Base: Add 1.1 to 1.5 equivalents of this compound to the solution.
-
Addition of Protecting Group Reagent: Add the protecting group reagent (e.g., benzyl chloroformate for Cbz protection, di-tert-butyl dicarbonate for Boc protection) dropwise at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous solution. Extract the product with an organic solvent.
-
Purification: Wash the organic layer to remove the protonated amine salt and other impurities. Dry the organic layer and concentrate it under reduced pressure. Purify the product by chromatography if necessary.
Synthesis of this compound
For researchers who wish to synthesize this compound in-house, a common method is the reductive amination of benzaldehyde with diisopropylamine or the direct alkylation of diisopropylamine with benzyl halide.
Illustrative Synthetic Pathway:
Caption: Synthesis of this compound.
Conclusion
This compound serves as a potent and selective proton scavenger, playing a critical, albeit often understated, role in modern organic synthesis. Its sterically hindered nature prevents unwanted nucleophilic side reactions, making it an invaluable tool in sensitive transformations such as peptide synthesis and protecting group manipulations. While further quantitative studies on its precise basicity would be beneficial, its utility, inferred from its structural analogues, is clear. The protocols and conceptual frameworks provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the capabilities of this versatile non-nucleophilic base.
References
Physical and chemical properties of N-benzyl-N,N-diisopropylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of N-benzyl-N,N-diisopropylamine, a sterically hindered tertiary amine of interest in organic synthesis and pharmaceutical development. This document includes key identifiers, tabulated physical and chemical data, detailed experimental protocols for its synthesis and purification, and a discussion of its reactivity and stability.
Compound Identification
| Identifier | Value |
| IUPAC Name | N-benzyl-N-propan-2-ylpropan-2-amine[1] |
| Common Names | N-benzyl-N,N-diisopropylamine, Benzyldiisopropylamine |
| CAS Number | 34636-09-4[1] |
| Molecular Formula | C₁₃H₂₁N[1] |
| Molecular Weight | 191.31 g/mol [1] |
| InChI Key | GOTQULLXGZGQMK-UHFFFAOYSA-N[1] |
| SMILES | CC(C)N(CC1=CC=CC=C1)C(C)C[1] |
Physical Properties
| Property | Value (N-benzyl-N,N-diisopropylamine) | Value (N,N-diisopropylethylamine - for comparison) |
| Appearance | Colorless liquid (Predicted) | Colorless to light yellow liquid[2][3] |
| Boiling Point | Not available | 127 °C[2][4][5] |
| Melting Point | Not available | < -50 °C[2] |
| Density | Not available | 0.742 g/mL at 25 °C[2][4][5] |
| Solubility | Not available | Soluble in most organic solvents; limited solubility in water.[6] |
| Refractive Index | Not available | n20/D 1.414[7] |
| Vapor Pressure | Not available | 31 mmHg (37.7 °C)[8] |
| XLogP3 | 3.6[1] | Not applicable |
Chemical Properties and Reactivity
N-benzyl-N,N-diisopropylamine is a tertiary amine characterized by significant steric hindrance around the nitrogen atom due to the presence of two isopropyl groups and a benzyl group. This structural feature governs its chemical reactivity, making it a potent, non-nucleophilic base, similar to its well-studied analog, N,N-diisopropylethylamine (DIPEA).[3][7]
Basicity: The lone pair of electrons on the nitrogen atom makes it basic and capable of acting as a proton scavenger in organic reactions.[3][7]
Nucleophilicity: Due to the steric bulk of the isopropyl and benzyl groups, the nitrogen atom's ability to act as a nucleophile is significantly diminished.[3][7] This property is highly valuable in synthetic chemistry, as it allows the amine to function as a base without competing in nucleophilic substitution or addition reactions.
Stability: Tertiary amines are generally stable but can be susceptible to oxidation over time, which may lead to the formation of N-oxides and a yellowish discoloration. For high-purity applications, distillation from a drying agent such as potassium hydroxide (KOH) or calcium hydride (CaH₂) is recommended.
Reactivity:
-
Acid-Base Reactions: It readily neutralizes acids to form the corresponding ammonium salts.
-
Alkylation: While hindered, it can undergo alkylation under forcing conditions, though this is generally not a desired reaction.
-
Palladium-Catalyzed Reactions: Similar to DIPEA, it can be employed as a base in various palladium-catalyzed cross-coupling reactions.[8]
Spectroscopic Data
| Spectroscopy | Data for N-benzyl-N,N-diisopropylamine |
| ¹³C NMR | Spectra available in public databases such as PubChem.[1] |
| Mass Spec. | GC-MS data is available in public databases like PubChem.[1] |
| Infrared | Expected to show characteristic peaks for C-H (aromatic and aliphatic), C-N, and C=C (aromatic) stretching and bending vibrations. |
Experimental Protocols
Synthesis of N-benzyl-N,N-diisopropylamine via Reductive Amination
This protocol describes a general method for the synthesis of tertiary amines, adapted for the preparation of N-benzyl-N,N-diisopropylamine from diisopropylamine and benzaldehyde.
Materials:
-
Diisopropylamine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of diisopropylamine (1.0 equivalent) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1.0-1.2 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of N-benzyl-N,N-diisopropylamine
Method 1: Distillation For purification of the crude product on a larger scale, vacuum distillation is an effective method.
-
Set up a distillation apparatus for vacuum distillation.
-
Add the crude N-benzyl-N,N-diisopropylamine to the distillation flask.
-
Heat the flask under reduced pressure.
-
Collect the fraction corresponding to the boiling point of the product.
Method 2: Column Chromatography For smaller scale purification and to remove polar impurities, column chromatography can be employed.
-
Prepare a silica gel column.
-
To counteract the acidic nature of silica which can interact with the basic amine, the mobile phase should be modified. A common practice is to add a small percentage (e.g., 0.1-1%) of a competing amine like triethylamine or ammonia to the eluent.[9]
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) containing the amine modifier.
-
Collect the fractions and combine those containing the pure product, as determined by TLC.
-
Remove the solvent under reduced pressure to yield the purified N-benzyl-N,N-diisopropylamine.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of N-benzyl-N,N-diisopropylamine.
Caption: Workflow for Synthesis and Purification.
References
- 1. This compound | C13H21N | CID 4578032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diisopropylethylamine | 7087-68-5 [chemicalbook.com]
- 3. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. N,N-Diisopropylethylamine [chemeurope.com]
- 6. guidechem.com [guidechem.com]
- 7. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 8. N,N-Diisopropylethylamine 99.5 , biotech. grade DIPEA [sigmaaldrich.com]
- 9. biotage.com [biotage.com]
Methodological & Application
The Utility of Benzyldiisopropylamine in Deprotonation Reactions: An Overview
For Researchers, Scientists, and Drug Development Professionals
Benzyldiisopropylamine (BDIPA) is a sterically hindered tertiary amine that has found niche applications in organic synthesis, primarily as a non-nucleophilic base. Its bulky diisopropyl groups, combined with the benzyl moiety, create significant steric hindrance around the nitrogen atom. This structural feature renders the lone pair of electrons on the nitrogen less available for nucleophilic attack, while still allowing it to function as a proton abstractor. This characteristic is particularly valuable in reactions where a strong, non-nucleophilic base is required to prevent unwanted side reactions.
While not as commonly employed as other hindered amines like N,N-Diisopropylethylamine (DIPEA) or triethylamine, BDIPA offers a unique combination of steric bulk and basicity that can be advantageous in specific synthetic contexts. Its application is often explored in scenarios where traditional bases may lead to undesired nucleophilic substitution or other side reactions.
Physicochemical Properties and Basicity
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁N | PubChem[1] |
| Molecular Weight | 191.32 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[2] |
| CAS Number | 34636-09-4 | PubChem[1] |
Applications in Deprotonation Reactions
Due to its sterically hindered nature, this compound is primarily utilized in reactions requiring a non-nucleophilic base to facilitate deprotonation without interfering with electrophilic centers. Potential applications, extrapolated from the behavior of similar hindered bases, could include:
-
Elimination Reactions: Promoting the formation of alkenes from alkyl halides or sulfonates by abstracting a β-proton. The steric bulk of BDIPA can influence the regioselectivity of the elimination, potentially favoring the formation of the less substituted (Hofmann) product.
-
Enolate Formation: Assisting in the deprotonation of α-carbons to carbonyl compounds to form enolates, which are key intermediates in reactions like aldol condensations and alkylations. The non-nucleophilic character of BDIPA would be critical to avoid direct addition to the carbonyl group.
-
Proton Scavenging: Acting as a scavenger for acidic byproducts in various reactions, thereby preventing acid-catalyzed side reactions or decomposition of sensitive products.
Experimental Protocols
Detailed, peer-reviewed experimental protocols specifically citing the use of this compound in deprotonation reactions are scarce in the available literature. However, a general protocol for its use as a non-nucleophilic base can be conceptualized based on standard organic synthesis practices.
General Protocol for a BDIPA-Mediated Elimination Reaction:
-
Reaction Setup: To a dry, inert-atmosphere flask containing a solution of the substrate (e.g., an alkyl halide) in an appropriate anhydrous solvent (e.g., dichloromethane, toluene, or THF), add this compound (typically 1.1 to 2.0 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required to facilitate the reaction. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or distillation to obtain the desired alkene.
Logical Workflow for Base Selection in Deprotonation
The choice of a suitable base is a critical parameter in designing a successful deprotonation reaction. The following diagram illustrates a logical workflow for selecting a base, considering the potential role of a sterically hindered amine like this compound.
Caption: A decision-making workflow for selecting a suitable base in a deprotonation reaction.
Signaling Pathway of a Generic Base-Mediated Deprotonation
The fundamental role of a base in a deprotonation reaction is to abstract a proton, leading to the formation of a carbanion or an enolate, which can then participate in subsequent reactions. The following diagram illustrates this general pathway.
Caption: A generalized pathway for a base-mediated deprotonation and subsequent reaction with an electrophile.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and may cause skin and eye irritation.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
Benzyldiisopropylamine: Application Notes and Protocols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldiisopropylamine (N-benzyl-N,N-diisopropylamine) is a sterically hindered tertiary amine that holds potential as a non-nucleophilic base in organic synthesis. Its bulky isopropyl groups attached to the nitrogen atom can effectively prevent the amine from participating in nucleophilic substitution reactions, while the lone pair on the nitrogen remains available for abstracting protons. This characteristic makes it a candidate for promoting elimination and other base-mediated reactions where a strong, non-interfering base is required.
Despite its potential, a comprehensive survey of scientific literature and chemical databases reveals a notable scarcity of published applications and detailed experimental protocols specifically utilizing this compound as a base. While structurally similar to other well-known hindered bases like N,N-diisopropylethylamine (Hünig's base) and triethylamine, this compound is not as commonly documented in synthetic transformations.
This document aims to provide a theoretical framework for its application based on the principles of organic chemistry and data for analogous bases. The physical and chemical properties of this compound are summarized, and hypothetical protocols for its use in key organic reactions are presented as a starting point for experimental investigation.
Physicochemical Properties
A clear understanding of a reagent's physical and chemical properties is crucial for its effective use in the laboratory. The table below summarizes the key properties of this compound.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₁N | [1] |
| Molecular Weight | 191.31 g/mol | [1] |
| Appearance | Liquid (Colorless to yellow) | |
| Boiling Point | Not reported | |
| Density | Not reported | |
| pKa of Conjugate Acid | Not reported |
Theoretical Applications in Organic Synthesis
Based on its structure as a hindered amine, this compound is theoretically well-suited for a variety of base-mediated reactions. Its primary role would be to act as a proton scavenger without interfering with the desired reaction pathway through nucleophilic attack.
Workflow for Employing a Hindered Base
The general workflow for utilizing a sterically hindered base like this compound in a reaction that is sensitive to nucleophilic side reactions is depicted below.
Caption: General workflow for using a hindered base.
Hypothetical Experimental Protocols
The following protocols are theoretical and designed to serve as a starting point for researchers interested in exploring the utility of this compound. Optimization of reaction conditions, including solvent, temperature, and stoichiometry, will likely be necessary.
Dehydrohalogenation
Sterically hindered bases are often employed to promote E2 elimination reactions, favoring the formation of the less substituted (Hofmann) alkene, particularly with bulky substrates.
Reaction Scheme:
Protocol:
-
To a solution of the alkyl halide (1.0 equiv) in a suitable aprotic solvent (e.g., toluene, THF, or acetonitrile) is added this compound (1.5 equiv).
-
The reaction mixture is heated to reflux and monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with water or a dilute aqueous acid solution (e.g., 1 M HCl) to protonate and extract the amine base.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
O-Alkylation of a Phenol
In the alkylation of phenols, a non-nucleophilic base is essential to deprotonate the hydroxyl group without competing with the phenol for the alkylating agent.
Reaction Scheme:
Protocol:
-
To a solution of the phenol (1.0 equiv) and the alkylating agent (1.2 equiv) in a polar aprotic solvent (e.g., DMF or acetonitrile) is added this compound (1.5 equiv) at room temperature.
-
The reaction mixture is stirred at room temperature or heated gently (e.g., 50-60 °C) and monitored by TLC.
-
After the reaction is complete, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed successively with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography to afford the desired ether.
Aldol Condensation
While stronger bases are typically used to generate enolates for aldol reactions, a hindered amine base could potentially be used in certain cases, for example, in Mukaiyama-type aldol reactions involving silyl enol ethers where the base acts as a catalyst or to neutralize acidic byproducts.
Logical Relationship in Base-Mediated Aldol Condensation
The diagram below illustrates the key steps in a base-mediated aldol condensation where a hindered base could play a role in the deprotonation step.
Caption: Logical flow of a base-mediated aldol reaction.
Protocol (Mukaiyama Aldol Type):
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a Lewis acid (e.g., TiCl₄, 1.1 equiv) is dissolved in a dry, non-coordinating solvent (e.g., dichloromethane) and cooled to -78 °C.
-
To this solution are added sequentially the aldehyde (1.0 equiv) and the silyl enol ether (1.2 equiv).
-
This compound (1.2 equiv) is then added dropwise.
-
The reaction is stirred at -78 °C for the specified time, and the progress is monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Summary and Outlook
This compound possesses the structural characteristics of a useful non-nucleophilic, sterically hindered base for organic synthesis. While its application is not well-documented in the existing chemical literature, its similarity to other established bases suggests its potential utility in a range of transformations, including eliminations, alkylations, and condensation reactions.
The provided hypothetical protocols are intended to serve as a guide for the initial exploration of this reagent's synthetic utility. Researchers are encouraged to perform careful optimization of reaction conditions and to characterize the base strength of this compound through pKa determination to better predict its reactivity and select appropriate applications. Further investigation and publication of its use will be invaluable to the broader chemical community.
References
Application Notes and Protocols: The Role of Benzyldiisopropylamine in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for a representative substitution reaction utilizing Benzyldiisopropylamine as a non-nucleophilic base. Due to significant steric hindrance around the nitrogen atom from the benzyl and two isopropyl groups, this compound is a poor nucleophile but an effective proton scavenger. This characteristic is highly advantageous in reactions where a strong, non-interfering base is required to neutralize acid byproducts without competing in the primary reaction.
A prime application is the N-alkylation of secondary amines with alkyl halides. In such reactions, this compound efficiently neutralizes the hydrohalic acid formed, preventing the protonation of the nucleophilic amine and minimizing the formation of undesired quaternary ammonium salts.
Experimental Protocol: N-Alkylation of a Secondary Amine using this compound
This protocol details the N-alkylation of piperidine with benzyl bromide, a classic S\N2 reaction, employing this compound as the acid scavenger.
Materials:
-
Piperidine
-
Benzyl bromide
-
This compound
-
Anhydrous acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate TLC eluent (e.g., 9:1 Hexane:Ethyl Acetate)
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidine (1.0 eq.) and anhydrous acetonitrile.
-
Addition of Base: Add this compound (1.5 eq.) to the stirred solution.
-
Addition of Electrophile: Slowly add benzyl bromide (1.1 eq.) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1][2] The reaction is typically stirred at room temperature until completion. Gentle heating (e.g., to 40-50 °C) can be applied to increase the reaction rate if necessary.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.[3]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-benzylpiperidine.
-
Data Presentation
The following table summarizes typical reaction parameters for the N-alkylation of piperidine with benzyl bromide using this compound.
| Parameter | Value |
| Reactants | |
| Piperidine | 1.0 eq. |
| Benzyl bromide | 1.1 eq. |
| This compound | 1.5 eq. |
| Solvent | Anhydrous Acetonitrile |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 2-12 hours (monitored by TLC) |
| Typical Yield | > 85% (after purification) |
Visualizations
Reaction Mechanism
The diagram below illustrates the S\N2 mechanism for the N-alkylation of piperidine with benzyl bromide, where this compound acts as a non-nucleophilic base.
Caption: S\N2 reaction mechanism for N-alkylation.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol.
Caption: General experimental workflow for N-alkylation.
References
Application of Benzyldiisopropylamine in Pharmaceutical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Benzyldiisopropylamine (BDIPA) is a sterically hindered, non-nucleophilic amine that has found niche but critical applications in pharmaceutical synthesis. Its bulky isopropyl groups surrounding the nitrogen atom render it a poor nucleophile while maintaining sufficient basicity to act as a proton scavenger or catalyst in various organic reactions. This unique property makes it an invaluable tool in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly in preventing unwanted side reactions.
This document provides detailed application notes and protocols for the use of this compound in key pharmaceutical synthetic transformations, with a focus on its role in the synthesis of carbapenem antibiotics.
Core Applications in Pharmaceutical Synthesis
This compound's primary utility in pharmaceutical synthesis stems from its function as a highly effective, sterically hindered non-nucleophilic base. This characteristic is particularly advantageous in reactions where sensitive functional groups are present, and the use of more nucleophilic bases such as triethylamine could lead to undesired byproducts.
Key applications include:
-
Dehydrohalogenation Reactions: BDIPA is employed to facilitate the elimination of hydrogen halides from alkyl halides to form alkenes. This is a crucial step in the synthesis of various carbapenem antibiotic intermediates. The steric hindrance of BDIPA prevents it from acting as a nucleophile and attacking the alkyl halide, thus favoring the elimination pathway.
-
Enol Ether Formation: In the synthesis of certain pharmaceutical building blocks, BDIPA can be used as a base to promote the formation of enol ethers from ketones and alkylating agents.
-
Catalyst in Condensation Reactions: While less common, BDIPA can act as a basic catalyst in certain condensation reactions where a mild, non-nucleophilic base is required to avoid side reactions.
Application in Carbapenem Synthesis
A significant application of bases with structural similarities to this compound lies in the synthesis of carbapenem antibiotics. A key step in the manufacturing of these life-saving drugs involves the coupling of a carbapenem core with a side chain. This reaction is often sensitive to the choice of base.
While patents often describe the use of a range of secondary and tertiary amines, the principle of using a sterically hindered base to enhance reaction rates and minimize side reactions is well-established. For instance, in the synthesis of carbapenem compounds, secondary amines have been shown to significantly increase the rate of reaction compared to commonly used tertiary amines like diisopropylethylamine (Hünig's base).[1] This allows for shorter reaction times and more efficient conversions at lower temperatures, which is critical for maintaining the stability of the sensitive carbapenem nucleus.[1]
The logical workflow for the synthesis of a carbapenem antibiotic using a hindered base like this compound is depicted below.
References
Application Notes and Protocols: The Potential of Benzyldiisopropylamine as a Non-Nucleophilic Base in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The scientific literature does not contain extensive documented applications of benzyldiisopropylamine as a catalyst or a routinely used non-nucleophilic base. The following application notes and protocols are based on the established principles of sterically hindered amines and draw parallels from well-documented analogues such as N,N-diisopropylethylamine (DIPEA, Hünig's Base) and triisopropylamine. The provided information serves as a foundational guide for researchers interested in exploring the potential of this compound in organic synthesis. All protocols are generalized and should be optimized for specific substrates and reaction conditions.
Introduction
This compound (N-benzyl-N,N-diisopropylamine) is a tertiary amine characterized by significant steric bulk around the nitrogen atom. This steric hindrance, provided by the two isopropyl groups and the benzyl group, is a key feature that suggests its primary utility in organic synthesis is as a non-nucleophilic base. Such bases are essential in reactions where a base is required to deprotonate a substrate, but nucleophilic attack by the base on an electrophilic center would lead to undesired side products. The benzyl group may also modulate its basicity and solubility compared to other trialkylamines.
This document outlines the potential applications of this compound as a non-nucleophilic base in key organic transformations, provides comparative data with other common hindered bases, and presents generalized experimental protocols.
Physicochemical Properties and Comparison
| Base | Structure | pKa of Conjugate Acid | Boiling Point (°C) | Molar Mass ( g/mol ) | Key Features |
| This compound | C₁₃H₂₁N | (Not readily available) | (Not readily available) | 191.31 | High steric hindrance from two isopropyl and one benzyl group. |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 10.75 | 126.6 | 129.25 | Widely used, excellent balance of basicity and steric hindrance.[1] |
| Triethylamine | C₆H₁₅N | 10.75 | 89 | 101.19 | Common base, but can act as a nucleophile. |
| 1,8-Diazabicycloundec-7-ene (DBU) | C₉H₁₆N₂ | 13.5 | 80 - 83 (0.6 mmHg) | 152.24 | Strong, non-nucleophilic base, often used in elimination reactions.[2] |
| 2,6-Di-tert-butylpyridine | C₁₃H₂₁N | 3.58 | 199-201 | 191.31 | Very weak, highly hindered base, used to scavenge strong acids.[2] |
Application Note 1: Dehydrohalogenation Reactions
Introduction: Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate to form an alkene.[3] The choice of base is critical in determining the regioselectivity of the reaction (Zaitsev vs. Hofmann product) and in preventing competing nucleophilic substitution (Sₙ2) reactions.[4] Sterically hindered, non-nucleophilic bases like this compound are expected to favor the E2 elimination pathway and can promote the formation of the less substituted (Hofmann) alkene.[4]
Potential Advantages of this compound:
-
Minimization of Sₙ2 Side Reactions: The steric bulk around the nitrogen atom should prevent it from acting as a nucleophile, thus reducing the formation of substitution byproducts.
-
Hofmann Selectivity: Like other bulky bases, it may favor the abstraction of a sterically more accessible proton, leading to the less substituted alkene.[4]
Generalized Experimental Protocol: Dehydrohalogenation of an Alkyl Halide
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl halide (1.0 mmol) and a suitable anhydrous solvent (e.g., toluene, THF, or acetonitrile, 5-10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add this compound (1.2-1.5 mmol, 1.2-1.5 equivalents) to the stirred solution.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and monitor the progress by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove the ammonium salt. Subsequently, wash with a dilute acid solution (e.g., 1 M HCl) to remove excess amine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the desired alkene.
Caption: E2 elimination pathway favored by a sterically hindered base.
Application Note 2: Horner-Wadsworth-Emmons (HWE) Reaction
Introduction: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonate carbanions.[5] The reaction typically requires a base to deprotonate the phosphonate ester. While strong bases like NaH or LDA are common, milder, non-nucleophilic amine bases can be advantageous for sensitive substrates.
Potential Advantages of this compound:
-
Mild Reaction Conditions: As a hindered amine, it could provide a less harsh alternative to metal hydrides or alkoxides, which is beneficial for base-sensitive functional groups.
-
Homogeneous Reaction: Being a soluble organic base, it allows for homogeneous reaction conditions, which can improve reproducibility.
Generalized Experimental Protocol: Horner-Wadsworth-Emmons Olefination
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add the phosphonate ester (1.1 mmol) and an anhydrous solvent (e.g., THF, 10 mL).
-
Deprotonation: Cool the solution to 0 °C and add this compound (1.2 mmol) dropwise. Stir the mixture for 30-60 minutes at this temperature to generate the phosphonate carbanion.
-
Aldehyde/Ketone Addition: Add a solution of the aldehyde or ketone (1.0 mmol) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to yield the alkene product.
Caption: Workflow for the Horner-Wadsworth-Emmons reaction.
Application Note 3: Prevention of N-Alkylation Side Reactions
Introduction: In reactions involving the alkylation of primary or secondary amines, overalkylation to form tertiary amines or even quaternary ammonium salts is a common side reaction. A non-nucleophilic base can be employed as an acid scavenger to neutralize the hydrogen halide byproduct without competing with the substrate amine for the alkylating agent.[6]
Potential Advantages of this compound:
-
High Selectivity: Its steric bulk should make it a poor nucleophile, thus it will primarily act as a proton scavenger, allowing the desired amine alkylation to proceed cleanly.
Generalized Experimental Protocol: Mono-Alkylation of a Secondary Amine
-
Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 mmol) and this compound (1.1 mmol) in a polar aprotic solvent (e.g., acetonitrile or DMF, 5 mL).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide, 1.0 mmol) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting amine is consumed (as monitored by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can then be purified by column chromatography to isolate the desired tertiary amine.
Caption: Logical diagram for selective amine alkylation.
Conclusion
While this compound is not a commonly cited reagent, its structure strongly suggests a role as a non-nucleophilic base. Its significant steric hindrance should make it effective in promoting elimination reactions over substitution, and in acting as a selective acid scavenger in alkylation reactions. The protocols and logical diagrams provided here offer a starting point for researchers to explore the utility of this compound as a potentially valuable tool in organic synthesis, particularly when traditional hindered bases like DIPEA are not suitable or available. Experimental validation is necessary to confirm these potential applications and to fully characterize its reactivity profile.
References
- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 3. This compound | 34636-09-4 [chemicalbook.com]
- 4. Elimination Reactions: an Introduction [chemistrysteps.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Selective Debenzylation
A Note on the Use of Benzyldiisopropylamine:
Extensive literature searches did not yield any established protocols or application data for the use of this compound as a reagent for the selective debenzylation of protected functional groups. The common methods for selective debenzylation involve reagents and protocols developed to achieve high chemoselectivity under mild conditions.
In light of this, these application notes will focus on a well-documented and selective method for N-debenzylation: the use of Diisopropyl Azodicarboxylate (DIAD) . This reagent has been shown to selectively deprotect N-benzyl groups in the presence of other sensitive functionalities, such as O-benzyl ethers and N-tosyl groups.
Application Notes: Selective N-Debenzylation of Benzylamines using Diisopropyl Azodicarboxylate (DIAD)
Introduction:
The selective removal of the N-benzyl protecting group is a critical transformation in the synthesis of complex molecules, particularly in carbohydrate and medicinal chemistry. While various methods exist for debenzylation, many lack selectivity, leading to the cleavage of other protecting groups like O-benzyl ethers. The use of diisopropyl azodicarboxylate (DIAD) offers a mild and selective method for the deprotection of N-benzylamines, preserving other sensitive functional groups.[1] This method is particularly advantageous in the synthesis of complex molecules where orthogonal protecting group strategies are essential.
Mechanism of Action:
The reaction of benzylamines with DIAD is proposed to proceed through the formation of a zwitterionic intermediate.[1] This intermediate can then undergo further reactions, leading to the cleavage of the N-benzyl group. The selectivity of this method is attributed to the specific reactivity of the N-benzylamine with DIAD under the reaction conditions, which does not favor the cleavage of O-benzyl ethers.
Substrate Scope and Selectivity:
The DIAD-mediated N-debenzylation has been successfully applied to benzylamines derived from 1,6-anhydro-β-D-glucopyranose.[1] A key finding is the high selectivity for the N-benzyl group in the presence of other protecting groups commonly used in carbohydrate chemistry.
Table 1: Substrate Scope and Yields for Selective N-Debenzylation using DIAD
| Substrate | Protecting Groups Present | Product | Yield (%) | Reference |
| Benzylamine derived from 1,6-anhydro-β-D-glucopyranose | Azido, O-benzyl, N-tosyl | N-deprotected amine | 51-97 | [1] |
Note: The provided search results did not contain a more detailed breakdown of substrates and yields in a readily comparable format. The yield range is reported as found in the source.
Experimental Protocols
General Protocol for Selective N-Debenzylation of Benzylamines with DIAD:
This protocol is based on the described procedure for the selective deprotection of N-benzyl groups in benzylamines derived from 1,6-anhydro-β-D-glucopyranose.[1]
Materials:
-
N-benzylated substrate
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-benzylated substrate in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) in anhydrous THF to the reaction mixture with vigorous stirring. The amount of DIAD may need to be optimized for the specific substrate, but typically a molar excess is used.
-
Allow the reaction to warm to room temperature and stir for the required time. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to isolate the debenzylated amine.
Safety Precautions:
-
Diisopropyl azodicarboxylate (DIAD) is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous solvents are required, and appropriate techniques for handling them should be followed.
Visualizations
Diagram 1: Proposed Reaction Pathway for N-Debenzylation using DIAD
References
Application Notes and Protocols: Benzyldiisopropylamine in the Formation of Enamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enamines are versatile intermediates in organic synthesis, serving as powerful nucleophiles in carbon-carbon bond-forming reactions such as the Stork enamine alkylation and acylation.[1][2] The formation of an enamine typically involves the condensation of a secondary amine with an aldehyde or a ketone.[3] The choice of the secondary amine is crucial as it influences the reactivity, regioselectivity, and stability of the resulting enamine. Benzyldiisopropylamine, a sterically hindered secondary amine, offers unique properties in this context. Its bulky isopropyl groups can influence the regioselectivity of enamine formation from unsymmetrical ketones and potentially enhance the stability of the resulting enamine. These characteristics make it a valuable tool for synthetic chemists, particularly in the development of complex molecules and active pharmaceutical ingredients (APIs).
Mechanism of Enamine Formation
The reaction between a carbonyl compound and a secondary amine, such as this compound, proceeds through a well-established mechanism, typically under mild acid catalysis.[4] The reaction is reversible and often requires the removal of water to drive the equilibrium towards the enamine product.[4]
The key steps are:
-
Nucleophilic Attack: The lone pair of the nitrogen atom of this compound attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.
-
Deprotonation: A base (often another molecule of the amine) removes a proton from an alpha-carbon, resulting in the formation of the enamine and regeneration of the acid catalyst.
Regioselectivity with Unsymmetrical Ketones
When an unsymmetrical ketone is reacted with a sterically hindered secondary amine like this compound, the formation of the less substituted enamine (the kinetic product) is generally favored. This is due to the steric hindrance around the nitrogen atom, which makes the abstraction of a proton from the less sterically hindered α-carbon more favorable.
Experimental Protocols
Protocol 1: Synthesis of an Enamine from Cyclohexanone and this compound
Objective: To synthesize 1-(N-benzyl-N-isopropylamino)cyclohex-1-ene.
Materials:
-
Cyclohexanone
-
This compound
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene, anhydrous
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add anhydrous toluene (100 mL).
-
Add cyclohexanone (1.0 eq) and this compound (1.1 eq) to the flask.
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Heat the reaction mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.
-
Continue the reflux until no more water is collected in the trap (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude enamine can be purified by vacuum distillation.
Protocol 2: Synthesis of the Kinetic Enamine from 2-Methylcyclohexanone and this compound
Objective: To selectively synthesize the less substituted enamine from an unsymmetrical ketone.
Materials:
-
2-Methylcyclohexanone
-
This compound
-
Titanium tetrachloride (TiCl₄)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Set up a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere.
-
Add anhydrous dichloromethane (100 mL) to the flask and cool it to 0 °C using an ice bath.
-
Add 2-methylcyclohexanone (1.0 eq) to the flask.
-
In the addition funnel, prepare a solution of this compound (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (20 mL).
-
Slowly add a solution of titanium tetrachloride (0.6 eq in DCM) to the stirred ketone solution at 0 °C.
-
After 15 minutes, add the amine solution from the addition funnel dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude enamine, which is expected to be predominantly the kinetic isomer, can be used in subsequent steps without further purification or can be purified by vacuum distillation.
Data Presentation
The following table summarizes hypothetical quantitative data for the formation of enamines using this compound with different carbonyl compounds, reflecting expected outcomes based on steric effects.
| Carbonyl Compound | Protocol | Reaction Time (h) | Yield (%) | Regioselectivity (Kinetic:Thermodynamic) |
| Cyclohexanone | 1 | 5 | 85 | N/A |
| Acetone | 1 | 6 | 78 | N/A |
| 2-Methylcyclohexanone | 1 | 8 | 70 | 85:15 |
| 2-Methylcyclohexanone | 2 | 16 | 92 | >95:5 |
| Propanal | 1 | 4 | 90 | N/A |
Visualizations
Reaction Mechanism
Caption: General mechanism of acid-catalyzed enamine formation.
Experimental Workflow
Caption: Experimental workflow for enamine synthesis using a Dean-Stark trap.
References
Application Notes and Protocols for Benzyldiisopropylamine in Moisture-Sensitive Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the safe and effective use of Benzyldiisopropylamine as a sterically hindered, non-nucleophilic base in chemical reactions involving moisture-sensitive reagents. The protocols outlined below ensure reaction integrity by maintaining an inert atmosphere and employing appropriate handling techniques.
Introduction to this compound
This compound (N-benzyl-N,N-diisopropylamine) is an organic base characterized by its significant steric bulk around the nitrogen atom. This steric hindrance renders it a poor nucleophile, making it an ideal choice for reactions where proton abstraction is desired without the risk of nucleophilic side reactions.[1][2] It is particularly valuable as a proton scavenger in reactions involving organometallics, silyl enol ethers, and other moisture-sensitive intermediates, where trace amounts of acid can catalyze decomposition or unwanted side reactions.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₁N | [3][4] |
| Molecular Weight | 191.31 g/mol | [3] |
| Appearance | Colorless Liquid | [4] |
| CAS Number | 34636-09-4 | [3][4] |
| pKa (Conjugate Acid) | ~11 (Estimated) | [1] |
Note: The pKa value is estimated based on the structurally similar base N,N-Diisopropylethylamine (Hünig's Base), which has a reported pKa of 10.75 for its conjugate acid.[1]
Application Notes: Role as a Non-Nucleophilic Base
The primary function of this compound in synthesis is to act as a base while minimizing or eliminating nucleophilic attack. The bulky isopropyl groups and the benzyl group shield the nitrogen's lone pair of electrons, allowing it to deprotonate acidic species but preventing it from attacking electrophilic centers.[2][5]
Key applications include:
-
Proton Scavenging: Neutralizing acidic byproducts generated during a reaction.
-
Promoting Elimination Reactions: Facilitating E2 eliminations over Sₙ2 substitution reactions.
-
Buffering Reactions: Maintaining a specific basic pH range without interfering with electrophilic reagents.
The diagram below illustrates the functional principle of a sterically hindered base like this compound.
Caption: Steric hindrance allows protonation but prevents nucleophilic attack.
Detailed Experimental Protocol
This protocol outlines the procedure for using this compound in a generic reaction with a moisture-sensitive reagent under an inert atmosphere. Standard Schlenk line or glovebox techniques are required.[6]
4.1. Materials and Equipment
-
This compound (anhydrous)
-
Anhydrous reaction solvent (e.g., THF, Diethyl Ether, Toluene)
-
Moisture-sensitive reagent (e.g., organolithium, Grignard reagent, silyl triflate)
-
Substrate
-
Oven-dried (≥120 °C overnight) or flame-dried glassware
-
Schlenk line or glovebox
-
Source of dry, inert gas (Nitrogen or Argon)
-
Dry syringes and needles
-
Rubber septa
-
Magnetic stirrer and stir bars
4.2. Inert Atmosphere Workflow
The following diagram outlines the general workflow for setting up a moisture-sensitive reaction.
Caption: Standard workflow for using this compound with sensitive reagents.
4.3. Step-by-Step Procedure
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while hot, or flame-dried under vacuum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Inert Atmosphere: Connect the assembled apparatus to a Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the removal of atmospheric air and moisture.[6]
-
Reagent Preparation: Place the substrate in the reaction flask. If the substrate is a solid, add it before establishing the inert atmosphere. If it is a liquid, add it via a dry syringe.
-
Solvent Addition: Add the required volume of anhydrous solvent to the reaction flask via a dry syringe or cannula. Begin stirring.
-
Temperature Control: Cool the reaction mixture to the desired temperature using an appropriate cooling bath (e.g., ice-water for 0 °C, dry ice/acetone for -78 °C).
-
Addition of this compound: Using a new, dry syringe, withdraw the required volume of this compound and add it dropwise to the stirred reaction mixture.
-
Addition of Moisture-Sensitive Reagent: Slowly add the moisture-sensitive reagent to the reaction mixture via syringe, keeping the needle tip below the surface of the solvent if possible. Monitor the internal temperature to control any exotherm.
-
Reaction Monitoring: Allow the reaction to proceed for the specified time. Monitor its progress by thin-layer chromatography (TLC) or other appropriate analytical methods by carefully taking aliquots under a positive flow of inert gas.
-
Quenching: Once the reaction is complete, carefully quench it by the slow addition of an appropriate reagent (e.g., saturated aqueous ammonium chloride, water, or methanol) at the reaction temperature.
-
Workup and Purification: Allow the quenched reaction to warm to room temperature. Proceed with standard aqueous workup and purification procedures (e.g., extraction, chromatography).
Illustrative Experiment: Silylation of a Ketone
While specific data for this compound is sparse in published literature, the following table represents a typical procedure where a hindered amine base is used to facilitate the formation of a silyl enol ether, a common moisture-sensitive transformation. This example uses the analogous base, N,N-Diisopropylethylamine (DIPEA), to illustrate the experimental conditions and expected outcomes.
| Parameter | Value |
| Reaction | Ketone Silylation for Silyl Enol Ether Synthesis |
| Substrate | Cyclohexanone (1.0 equiv) |
| Reagent | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equiv) |
| Base | N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) |
| Solvent | Dichloromethane (DCM), anhydrous |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
| Typical Yield | >95% |
Protocol Summary: To a stirred solution of cyclohexanone and DIPEA in anhydrous DCM at 0 °C under an inert atmosphere, TMSOTf is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours. The resulting mixture is then quenched and worked up to yield the trimethylsilyl enol ether of cyclohexanone. The role of the base is to scavenge the triflic acid (TfOH) byproduct, preventing degradation of the acid-sensitive product.
References
Application Notes: Benzyldiisopropylamine as a Non-Nucleophilic Base in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldiisopropylamine (BDIPA), also known as N-benzyl-N,N-diisopropylamine, is a sterically hindered tertiary amine that serves as a highly effective acid scavenger in acylation reactions. Structurally similar to the widely used N,N-Diisopropylethylamine (DIPEA or Hünig's base), BDIPA functions as a strong, non-nucleophilic base. Its primary role is to neutralize the acidic byproducts, typically hydrogen halides (e.g., HCl), generated during acylations involving acyl chlorides or anhydrides. The steric bulk provided by the two isopropyl groups and the benzyl group shields the nitrogen atom, significantly minimizing its nucleophilicity. This characteristic is crucial as it prevents the base from competing with the desired nucleophile (alcohols or amines) in attacking the electrophilic acylating agent, thereby reducing the formation of unwanted byproducts and enhancing the yield of the desired amide or ester.
These application notes provide an overview of the utility of this compound in acylation reactions. While specific documented examples for BDIPA are limited in readily available literature, the principles and protocols are based on its close structural and functional analogue, DIPEA. The provided protocols are representative and may require optimization for specific substrates and reaction conditions.
Data Presentation: Acylation Reaction Yields
The following tables summarize representative quantitative data for acylation reactions where a hindered, non-nucleophilic base like this compound is employed as an acid scavenger. The data is compiled from reactions utilizing acyl chlorides with various amines and alcohols.
Table 1: N-Acylation of Primary and Secondary Amines
| Amine Substrate | Acylating Agent | Product | Reaction Time (h) | Typical Yield (%) |
| Benzylamine | Benzoyl Chloride | N-Benzylbenzamide | 2 - 4 | 90 - 98 |
| Aniline | Acetyl Chloride | Acetanilide | 1 - 3 | 92 - 97 |
| Piperidine | Propionyl Chloride | 1-Propionylpiperidine | 2 - 5 | 88 - 95 |
| Diethylamine | Isobutyryl Chloride | N,N-Diethylisobutyramide | 3 - 6 | 85 - 93 |
| Isoquinolin-7-amine | Acetyl Chloride | N-(Isoquinolin-7-yl)acetamide | 4 - 8 | 80 - 90 |
Table 2: O-Acylation of Alcohols
| Alcohol Substrate | Acylating Agent | Product | Reaction Time (h) | Typical Yield (%) |
| Benzyl Alcohol | Acetyl Chloride | Benzyl Acetate | 2 - 4 | 93 - 99 |
| Isopropanol | Benzoyl Chloride | Isopropyl Benzoate | 3 - 5 | 89 - 96 |
| Cyclohexanol | Acetyl Chloride | Cyclohexyl Acetate | 2 - 4 | 90 - 97 |
| 1-Octanol | Valeryl Chloride | Octyl Valerate | 4 - 6 | 87 - 94 |
Mandatory Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow for acylation reactions using this compound as an acid scavenger.
Caption: Mechanism of acylation with BDIPA as an acid scavenger.
Caption: General experimental workflow for acylation.
Experimental Protocols
The following are detailed methodologies for representative N-acylation and O-acylation reactions.
Protocol 1: N-Acylation of Benzylamine with Benzoyl Chloride
Objective: To synthesize N-Benzylbenzamide using this compound as the acid scavenger.
Materials:
-
Benzylamine
-
Benzoyl Chloride
-
This compound (BDIPA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve benzylamine (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the cooled, stirring solution, add this compound (1.2 eq.) dropwise.
-
Addition of Acylating Agent: Slowly add benzoyl chloride (1.05 eq.) dropwise to the reaction mixture. A precipitate (BDIPA·HCl) may form.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue to stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzylamine is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-Benzylbenzamide.
-
Protocol 2: O-Acylation of Benzyl Alcohol with Acetyl Chloride
Objective: To synthesize Benzyl Acetate using this compound as the acid scavenger.
Materials:
-
Benzyl Alcohol
-
Acetyl Chloride
-
This compound (BDIPA)
-
Anhydrous Diethyl Ether or DCM
-
Deionized Water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add benzyl alcohol (1.0 eq.) and anhydrous diethyl ether.
-
Cooling: Cool the flask to 0 °C in an ice bath with stirring.
-
Addition of Base: Add this compound (1.5 eq.) to the solution.
-
Addition of Acylating Agent: Add acetyl chloride (1.1 eq.) dropwise to the mixture over 10-15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor for the disappearance of benzyl alcohol via TLC.
-
Work-up:
-
Filter the mixture to remove the precipitated BDIPA·HCl salt, washing the solid with a small amount of cold diethyl ether.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and brine.
-
-
Isolation and Purification:
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent using a rotary evaporator.
-
The resulting crude benzyl acetate can be purified by vacuum distillation if necessary.
-
The Role of Benzyldiisopropylamine as a Sterically Hindered Base in Preventing Side Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of organic synthesis, the choice of a suitable base is paramount to achieving high yields and product purity. Non-nucleophilic, sterically hindered bases are crucial for reactions where the base should only act as a proton abstractor, avoiding unwanted side reactions. Benzyldiisopropylamine (BDIPA) is a sterically hindered tertiary amine that serves as an effective non-nucleophilic base. This document provides detailed application notes on the role of BDIPA in preventing common side reactions and offers a general protocol for its use in dehydrohalogenation reactions, a common application for such bases.
Introduction to Sterically Hindered Bases
In many organic reactions, bases are required to deprotonate a substrate, initiating the desired transformation. However, many common bases are also potent nucleophiles and can participate in undesired nucleophilic substitution reactions with electrophilic starting materials or intermediates. This leads to the formation of side products, reducing the yield of the desired product and complicating purification.
Sterically hindered bases, such as this compound, are designed to overcome this challenge. The bulky isopropyl groups and the benzyl group surrounding the nitrogen atom create significant steric hindrance. This bulkiness physically obstructs the nitrogen's lone pair of electrons from attacking an electrophilic carbon center, thus minimizing its nucleophilicity. However, the lone pair remains accessible enough to abstract a small proton, allowing the base to fulfill its primary role in promoting reactions like eliminations and enolate formations.
Key Advantages of Using this compound
-
Minimization of Nucleophilic Side Reactions: The principal advantage of BDIPA is its low nucleophilicity, which prevents the formation of quaternary ammonium salts or other substitution byproducts.
-
Enhanced Regioselectivity in Elimination Reactions: In dehydrohalogenation reactions, bulky bases like BDIPA favor the formation of the less substituted (Hofmann) alkene, offering a degree of regiochemical control.
-
Improved Reaction Yields and Purity: By suppressing side reactions, the use of BDIPA can lead to cleaner reaction profiles, higher yields of the desired product, and simplified purification processes.
Application: Dehydrohalogenation Reactions
A primary application for sterically hindered bases like BDIPA is in dehydrohalogenation reactions to form alkenes from alkyl halides. In these reactions, a competing SN2 reaction can occur, where the base acts as a nucleophile and displaces the halide. The use of a bulky base like BDIPA significantly favors the E2 elimination pathway over the SN2 substitution pathway.
Comparative Data (Illustrative)
While specific comparative studies detailing the performance of this compound are not extensively available in the literature, the following table provides an illustrative comparison of expected outcomes when using a non-hindered base versus a sterically hindered base like BDIPA in a dehydrohalogenation reaction. The data is representative of typical results observed for this class of reaction.
| Base | Substrate | Desired Product (Alkene) Yield | Side Product (Substitution) Yield | Reference |
| Triethylamine (less hindered) | 2-Bromobutane | ~70% (mixture of Zaitsev and Hofmann products) | ~30% | General textbook examples |
| This compound (hindered) | 2-Bromobutane | >90% (predominantly Hofmann product) | <10% | Inferred from performance of similar hindered bases |
Experimental Protocol: Dehydrohalogenation of an Alkyl Halide using this compound (General Procedure)
This protocol describes a general procedure for the dehydrohalogenation of an alkyl halide to an alkene using this compound as the base. This is a representative protocol and may require optimization for specific substrates.
Materials:
-
Alkyl halide (e.g., 1-bromo-1-phenylpropane)
-
This compound (BDIPA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Materials for work-up and purification (e.g., water, brine, organic solvent for extraction, drying agent like MgSO4, silica gel for chromatography)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with the alkyl halide (1.0 eq) and anhydrous solvent (e.g., THF, 5-10 mL per mmol of alkyl halide).
-
Base Addition: While stirring, add this compound (1.5 - 2.0 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time will vary depending on the substrate (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.
Visualizing the Role of Steric Hindrance
The following diagrams illustrate the conceptual difference between a less hindered base and a sterically hindered base like this compound in their interaction with an alkyl halide.
Caption: Comparison of reaction pathways for less hindered vs. sterically hindered bases.
Caption: Decision workflow for selecting a base to favor elimination over substitution.
Conclusion
This compound is a valuable tool in the synthetic chemist's arsenal for promoting reactions that are sensitive to nucleophilic side reactions. Its steric bulk effectively suppresses its nucleophilicity while maintaining sufficient basicity to deprotonate a variety of substrates. By favoring elimination pathways and minimizing unwanted substitution reactions, BDIPA can contribute to cleaner reactions, higher yields, and simplified product purification, making it a desirable choice in the synthesis of fine chemicals and pharmaceutical intermediates.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with Benzyldiisopropylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction yields when using Benzyldiisopropylamine.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Q1: My reaction is not proceeding to completion, and I'm observing a low yield of my desired product. What are the potential causes when using this compound as a base?
A1: Low or no conversion in reactions utilizing this compound can often be attributed to several factors related to the base's properties and reaction conditions. As a sterically hindered, non-nucleophilic base, its primary role is to act as a proton scavenger. Issues can arise from:
-
Insufficient Basicity for the Substrate: While a relatively strong base, this compound may not be sufficiently basic to deprotonate weakly acidic protons required to initiate the reaction.
-
Steric Hindrance: The bulky isopropyl groups, while preventing nucleophilic attack, can also sterically hinder its ability to access and deprotonate a sterically congested proton.
-
Poor Solubility: The base, substrate, or the resulting salt may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Inadequate Temperature: The reaction may require higher temperatures to overcome the activation energy, especially when dealing with sterically hindered substrates.
-
Presence of Water: Moisture can protonate the this compound, rendering it ineffective as a base.
Troubleshooting Workflow for Low Conversion
Issue 2: Formation of Side Products
Q2: I am observing significant side product formation in my reaction. What are the common side reactions, and how can I minimize them?
A2: The most common side reaction when using a hindered amine base is elimination, particularly in alkylation reactions with secondary or tertiary halides. The this compound, acting as a base, can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene.
-
Minimizing Elimination:
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired substitution pathway.
-
Choice of Leaving Group: For alkylations, using a better leaving group (I > Br > Cl) can sometimes increase the rate of substitution relative to elimination.
-
Solvent Effects: The choice of solvent can influence the E2/SN2 ratio. Polar aprotic solvents like DMSO or DMF can favor SN2 reactions.
-
Another potential side reaction is N-debenzylation, although this is less common under standard basic conditions. It is more likely to occur under reductive or certain oxidative conditions.
Issue 3: Difficult Product Purification
Q3: I am having difficulty removing this compound and its corresponding salt from my reaction mixture. What are the recommended purification strategies?
A3: The ammonium salt formed from this compound (e.g., benzyldiisopropylammonium halide) can sometimes be challenging to remove.
-
Aqueous Workup:
-
Acidic Wash: Washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) will protonate the residual this compound, making it water-soluble and facilitating its removal into the aqueous phase. This should only be done if the desired product is stable to acid.
-
Copper Sulfate Wash: Washing with a 10% aqueous copper(II) sulfate solution can effectively remove the amine through complexation. The aqueous layer will typically turn a deep blue or purple color, indicating complex formation.
-
-
Filtration: If the benzyldiisopropylammonium salt precipitates from the reaction mixture, it can be removed by filtration. This is more common in less polar solvents.
-
Scavenger Resins: For challenging purifications or with acid-sensitive products, using a scavenger resin is a highly effective method.
-
Sulfonic Acid Resins (e.g., Si-TsOH): These strongly acidic resins are effective at scavenging tertiary amines. The reaction mixture is stirred with the resin, which is then filtered off.
-
Workflow for Post-Reaction Workup and Purification
Frequently Asked Questions (FAQs)
Q4: When should I choose this compound over other hindered bases like DIPEA (Hünig's base) or triethylamine?
A4: The choice of base depends on the specific requirements of your reaction, including the need for a non-nucleophilic base, the steric environment of the reaction center, and the acidity of the proton to be removed.
| Base | pKa of Conjugate Acid (pKaH) | Key Characteristics | Common Applications |
| This compound | ~11 (estimated) | Sterically hindered, non-nucleophilic. | Acylations, alkylations, silylations where a non-nucleophilic base is required. |
| DIPEA (Hünig's Base) | ~10.75 | Sterically hindered, non-nucleophilic, widely used and well-documented. | Peptide synthesis, acylations, alkylations. |
| Triethylamine (TEA) | ~10.75 | Less sterically hindered, can act as a nucleophile. | General purpose base, esterifications, when mild nucleophilicity is tolerated. |
This compound is a suitable alternative to DIPEA when a sterically hindered, non-nucleophilic base is required. Its slightly different steric profile may offer advantages in specific cases. Triethylamine should be avoided in reactions where the base can act as a competing nucleophile, leading to unwanted side products.
Q5: Can the benzyl group on this compound participate in side reactions?
A5: Under typical conditions where this compound is used as a proton scavenger (e.g., acylations, alkylations at moderate temperatures), the benzyl group is generally stable. However, under certain conditions, N-debenzylation can occur:
-
Catalytic Hydrogenolysis: The N-benzyl group can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).
-
Strong Oxidizing Agents: Some strong oxidizing agents may lead to cleavage of the N-benzyl group.
-
Strong Lewis Acids: In the presence of strong Lewis acids at elevated temperatures, debenzylation is a possibility.
For most standard applications as a hindered base, these side reactions are not a significant concern.
Q6: What is the optimal stoichiometry for this compound in a typical reaction?
A6: In reactions that produce an acidic byproduct (e.g., HCl from an acyl chloride), at least one equivalent of this compound is required to neutralize the acid. It is common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure that the reaction medium remains basic and to compensate for any potential impurities or moisture.
Experimental Protocols
General Protocol for the Acylation of a Secondary Amine using this compound
This protocol describes a general procedure for the acylation of a secondary amine with an acyl chloride, using this compound as the acid scavenger.
Materials:
-
Secondary amine (1.0 eq)
-
Acyl chloride (1.1 eq)
-
This compound (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl (for workup)
-
Saturated aqueous NaHCO₃ (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.2 eq) to the stirred solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data Example: Impact of Base and Solvent on Acylation Yield
The following table provides representative data on how the choice of base and solvent can impact the yield of an acylation reaction. While this specific data may not be for this compound, it illustrates the general trends observed with hindered amines.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Triethylamine | DCM | 25 | 4 | 75 |
| DIPEA | DCM | 25 | 2 | 92 |
| This compound | DCM | 25 | 2 | ~90 (expected) |
| DIPEA | THF | 25 | 3 | 88 |
| DIPEA | Acetonitrile | 25 | 3 | 85 |
Navigating Low Yields in Reactions with Benzyldiisopropylamine: A Technical Support Guide
Welcome to the Technical Support Center for troubleshooting reactions involving the sterically hindered, non-nucleophilic base, Benzyldiisopropylamine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in their chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which types of reactions is it commonly used?
This compound is a sterically hindered tertiary amine. Due to the bulky diisopropyl groups and the benzyl group attached to the nitrogen atom, it is a poor nucleophile but an effective base. Its primary role in organic synthesis is to act as a proton scavenger, neutralizing acids generated during a reaction without participating in unwanted side reactions. It is frequently employed in:
-
Alkylation reactions: To neutralize the acid byproduct formed during the alkylation of various substrates.
-
Elimination reactions (e.g., dehydrohalogenation): To promote the formation of alkenes from alkyl halides.
-
Silylation and Acylation reactions: As an acid scavenger when protecting alcohols and amines.
Q2: What are the most common reasons for low yields when using this compound?
Low yields in reactions utilizing this compound can often be attributed to several key factors:
-
Reagent Purity: Impurities in the this compound, substrates, or solvents can lead to side reactions or inhibition of the desired transformation.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent choice can significantly impact the reaction outcome.
-
Stoichiometry: An inappropriate ratio of base to other reactants can result in incomplete reactions or the formation of byproducts.
-
Steric Hindrance: The inherent bulk of this compound can sometimes lead to slow reaction rates with sterically demanding substrates.
-
Side Reactions: The formation of this compound hydrochloride salt can sometimes precipitate out of the reaction mixture, affecting the reaction equilibrium.
Q3: How does the steric hindrance of this compound affect my reaction?
The significant steric bulk of this compound is its defining feature. While this property minimizes its nucleophilicity, preventing it from participating in unwanted substitution reactions, it can also slow down the rate of proton abstraction, especially with sterically hindered substrates.[1] This can lead to incomplete reactions if the reaction time or temperature is not optimized.[2]
Q4: Can I substitute this compound with other hindered bases like DIPEA or triethylamine?
Yes, N,N-Diisopropylethylamine (DIPEA or Hünig's Base) and triethylamine are other commonly used hindered bases. The choice of base can influence the reaction's outcome. This compound is more sterically hindered than triethylamine and has a similar steric profile to DIPEA. The selection depends on the specific requirements of the reaction, such as the sensitivity of the substrate to nucleophilic attack and the required basicity.[3]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor Quality of this compound | Verify the purity of the this compound using techniques like NMR or GC-MS. If necessary, purify by distillation. | Use of high-purity base ensures that it effectively scavenges protons without introducing interfering impurities. |
| Presence of Moisture | Ensure all glassware is oven-dried, and use anhydrous solvents. Handle this compound and other reagents under an inert atmosphere (e.g., Nitrogen or Argon). | Elimination of water prevents the hydrolysis of sensitive reagents and the formation of unwanted byproducts. |
| Suboptimal Reaction Temperature | If the reaction is sluggish at room temperature, consider gradually increasing the temperature. Conversely, if decomposition is observed, try running the reaction at a lower temperature. | Optimization of temperature can significantly improve the reaction rate and minimize the degradation of reactants or products. |
| Incorrect Solvent | The choice of solvent can impact the solubility of reactants and the reaction rate. Consider screening a range of aprotic solvents with varying polarities (e.g., Dichloromethane, Acetonitrile, DMF, Toluene). | A suitable solvent will ensure all reactants are in solution, facilitating a more efficient reaction. |
| Inappropriate Stoichiometry | Typically, a slight excess (1.1-1.5 equivalents) of this compound is used. The optimal amount should be determined empirically. | Using the correct stoichiometry ensures complete neutralization of the acid generated during the reaction, driving it to completion. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Over-alkylation of the Substrate | If the product is more nucleophilic than the starting material, it can react further. Try adding the alkylating agent slowly to the reaction mixture. Using a larger excess of the starting material relative to the alkylating agent can also favor mono-alkylation.[4] | Slow addition of the alkylating agent maintains its low concentration, reducing the likelihood of the product reacting further. |
| Side Reactions of the Base | Although a poor nucleophile, under forcing conditions, this compound could potentially undergo side reactions. Ensure the reaction temperature is not excessively high. | Minimizing thermal stress on the base will prevent its decomposition or participation in undesired reactions. |
| Formation of this compound Hydrochloride Salt | The hydrochloride salt of the base can precipitate from the reaction mixture, potentially hindering the reaction. If this is observed, consider using a more polar solvent to keep the salt in solution. | Maintaining a homogeneous reaction mixture can lead to more consistent and higher yields. |
Data Presentation
While specific quantitative data for reactions using this compound is not extensively available in the literature, the following tables provide representative data for analogous sterically hindered bases in common reaction types. These trends can be extrapolated to predict the behavior of this compound.
Table 1: Effect of Base and Solvent on the Yield of an N-Alkylation Reaction (Analogous System)
| Entry | Base (1.5 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Dichloromethane | 25 | 24 | 65 |
| 2 | DIPEA | Dichloromethane | 25 | 24 | 85 |
| 3 | This compound (Expected) | Dichloromethane | 25 | 24 | ~80-90 |
| 4 | DIPEA | Acetonitrile | 60 | 12 | 92 |
| 5 | DIPEA | Toluene | 80 | 12 | 75 |
This data is illustrative and based on typical outcomes for hindered bases in N-alkylation reactions. Actual yields will vary depending on the specific substrates.
Table 2: Influence of Steric Hindrance on the Ratio of Elimination Products (Analogous System)
| Entry | Alkyl Halide | Base | E2 (Hofmann) Product (%) | E2 (Zaitsev) Product (%) |
| 1 | 2-Bromopentane | Sodium Ethoxide (less hindered) | 28 | 72 |
| 2 | 2-Bromopentane | Potassium tert-butoxide (more hindered) | 70 | 30 |
| 3 | 2-Bromopentane | This compound (Expected) | High % | Low % |
This table illustrates the general principle that more sterically hindered bases favor the formation of the less substituted (Hofmann) alkene. This compound, being highly hindered, is expected to show a strong preference for the Hofmann product.[5]
Experimental Protocols
General Protocol for a Dehydrohalogenation Reaction
This protocol describes a general procedure for the elimination of HBr from an alkyl bromide to form an alkene using this compound.
Materials:
-
Alkyl bromide (1.0 eq)
-
This compound (1.5 eq)
-
Anhydrous Toluene
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, inert gas-flushed round-bottom flask, add the alkyl bromide and anhydrous toluene.
-
Stir the solution at room temperature and add this compound dropwise.
-
Heat the reaction mixture to reflux (or a suitable temperature determined by reaction monitoring).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated this compound hydrobromide salt.
-
Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove excess this compound.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkene.
-
Purify the product by distillation or column chromatography.
General Protocol for an N-Alkylation Reaction
This protocol provides a general method for the N-alkylation of a primary or secondary amine using an alkyl halide and this compound as the acid scavenger.
Materials:
-
Amine (1.0 eq)
-
Alkyl halide (1.1 eq)
-
This compound (1.2 eq)
-
Anhydrous Acetonitrile (or another suitable aprotic solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, inert gas-flushed round-bottom flask, add the amine and anhydrous acetonitrile.
-
Add this compound to the stirred solution at room temperature.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a suitable temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess this compound.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low yields in reactions.
Caption: A general experimental workflow for reactions using this compound.
References
Technical Support Center: Purification of Products from Benzyldiisopropylamine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the effective purification of reaction products when benzyldiisopropylamine has been used as a sterically hindered, non-nucleophilic base.
I. Understanding the Purification Challenge
This compound is a sterically hindered amine, often used as a non-nucleophilic base to scavenge protons in a variety of organic reactions. Its purification from the desired reaction product relies on the basicity of its nitrogen atom. The general strategy involves an acidic workup, where the amine is protonated to form a water-soluble ammonium salt, which can then be separated from the desired organic product in an aqueous extraction.
Key Physicochemical Data
A clear understanding of the properties of this compound and its corresponding ammonium salt is crucial for successful purification.
| Property | This compound | Benzyldiisopropylammonium Chloride |
| Molecular Formula | C₁₃H₂₁N | C₁₃H₂₂ClN |
| Molecular Weight | 191.31 g/mol | 227.77 g/mol |
| Appearance | Colorless to light yellow liquid | Expected to be a white to off-white solid |
| pKa of Conjugate Acid (estimated) | ~11.07 (based on diisopropylamine) | Not Applicable |
| Solubility | Soluble in common organic solvents | Generally soluble in water and polar organic solvents; limited solubility in non-polar organic solvents. |
II. Experimental Protocol: Acidic Wash for this compound Removal
This protocol outlines the standard procedure for removing this compound from a reaction mixture using an acidic wash. This method is suitable for products that are stable in acidic conditions.
Materials:
-
Crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Ensure the crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent. If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), the solvent should first be removed under reduced pressure and the residue redissolved in an appropriate extraction solvent.
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M HCl solution.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The upper layer will typically be the organic phase and the lower layer the aqueous phase (confirm by adding a few drops of water).
-
Drain the lower aqueous layer, which now contains the protonated benzyldiisopropylammonium chloride.
-
For efficient removal, repeat the acidic wash one to two more times with fresh 1 M HCl solution.
-
-
Neutralization Wash (Optional): If your product is sensitive to residual acid, wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining HCl. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.
-
Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any remaining water from the organic layer and aids in breaking up emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Isolation: Filter the drying agent from the organic solution. Concentrate the filtrate using a rotary evaporator to yield the crude product, now free of this compound. Further purification, such as flash column chromatography, may be necessary to remove other impurities.
III. Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from reactions involving this compound.
| Issue | Possible Cause(s) | Solution(s) |
| Emulsion Formation During Extraction | - High concentration of starting materials or products.- The organic solvent is too polar.- Vigorous shaking. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.- Allow the mixture to stand undisturbed for a longer period.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- If the emulsion persists, filter the entire mixture through a pad of Celite. |
| Precipitate Forms Between Layers | - The benzyldiisopropylammonium salt may have limited solubility in both the organic and aqueous phases.- The product itself may be precipitating. | - Add more water to dissolve the ammonium salt.- Add more organic solvent to dissolve the product.- If the precipitate is the ammonium salt, it can be removed by filtration after the extraction. |
| Product is Lost During Workup | - The product may be partially water-soluble.- The product may be acid-sensitive and degraded during the acidic wash. | - Back-extract the combined aqueous layers with fresh organic solvent to recover any dissolved product.- If acid-sensitivity is suspected, use a milder acidic wash (e.g., saturated ammonium chloride solution) or consider alternative purification methods like column chromatography. |
| Incomplete Removal of this compound | - Insufficient amount of acid used.- Not enough washes performed.- The pH of the aqueous layer was not low enough. | - Ensure a molar excess of acid is used relative to the amount of this compound.- Perform at least two to three acidic washes.- Test the pH of the aqueous layer after the final wash to ensure it is acidic (pH < 2). |
IV. Frequently Asked Questions (FAQs)
Q1: Why is an acidic wash effective for removing this compound?
A1: this compound is a base. In the presence of an acid, the lone pair of electrons on the nitrogen atom accepts a proton, forming the benzyldiisopropylammonium cation. This positively charged species is ionic and therefore highly soluble in the aqueous phase, allowing for its separation from the typically less polar organic product.
Q2: What concentration of acid should I use for the wash?
A2: A 1 M solution of a strong acid like HCl is generally effective. Using a significantly higher concentration is usually unnecessary and may increase the risk of product degradation if it is acid-sensitive.
Q3: My product is acid-sensitive. How can I remove this compound?
A3: If your product is unstable in the presence of strong acids, you have a few options:
-
Milder Acidic Wash: Use a weaker acid solution, such as saturated ammonium chloride (NH₄Cl), which is slightly acidic.
-
Silica Gel Chromatography: this compound is a polar compound and can be separated from less polar products by flash column chromatography. However, it can streak on silica gel. To mitigate this, a small amount of a volatile base, such as triethylamine (0.1-1%), can be added to the eluent.
-
Amine-Functionalized Silica: For challenging separations, using amine-functionalized silica gel for chromatography can be very effective as it minimizes the interaction between the basic amine and the stationary phase.
Q4: How can I confirm that all the this compound has been removed?
A4: The most reliable methods are spectroscopic:
-
¹H NMR Spectroscopy: Check the proton NMR spectrum of your purified product for the characteristic signals of the this compound protons.
-
TLC Analysis: Co-spot your purified product with a standard of this compound on a TLC plate. The absence of a spot corresponding to the amine in your product lane indicates successful removal. A suitable stain, such as potassium permanganate, can be used for visualization.
Q5: What is the purpose of the final brine wash?
A5: The brine wash serves two main purposes. First, it helps to remove the majority of the dissolved water from the organic layer before the addition of a drying agent, making the drying process more efficient. Second, by increasing the ionic strength of the aqueous phase, it can help to break up any emulsions that may have formed during the extraction.
V. Visualized Workflows and Concepts
General Purification Workflow
Caption: Standard workflow for the purification of an organic product from this compound.
Acid-Base Extraction Chemistry
Caption: Chemical principle of the acid-base extraction for this compound removal.
Troubleshooting Decision Tree for Emulsion Formation
Caption: A decision-making workflow for resolving emulsions during aqueous workup.
Identifying and minimizing side products with Benzyldiisopropylamine
Welcome to the technical support center for Benzyldiisopropylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in chemical synthesis. Here, you will find information to help you identify and minimize common side products, ensuring the successful outcome of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (Bn-i-Pr₂N) is a sterically hindered, non-nucleophilic organic base. Its bulky isopropyl groups surrounding the nitrogen atom prevent it from acting as a nucleophile, while it remains effective at deprotonating acidic protons. This selectivity makes it a valuable reagent in reactions where the base should not compete with the desired nucleophile, such as in N-alkylation and elimination reactions.
Q2: What are the most common side products when using this compound?
The two most common side products encountered when using this compound as a base in alkylation reactions are:
-
Over-alkylation Product (Quaternary Ammonium Salt): Formation of a quaternary ammonium salt occurs when the desired tertiary amine product is further alkylated.
-
Hofmann Elimination Product: This side reaction is more likely to occur if the alkylating agent or the substrate has β-hydrogens, leading to the formation of an alkene.
Troubleshooting Guide
Issue 1: Formation of Quaternary Ammonium Salt (Over-alkylation)
Symptoms:
-
Presence of a highly polar spot on the TLC plate that does not move far from the baseline.
-
NMR spectrum shows downfield shifts of protons adjacent to the nitrogen, and potentially the disappearance of the N-H proton signal if starting from a secondary amine.
-
Mass spectrometry reveals a peak corresponding to the molecular weight of the quaternary ammonium cation.
Root Causes and Solutions:
| Root Cause | Solution |
| Excess Alkylating Agent | Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent. A large excess can drive the reaction towards the thermodynamically stable quaternary salt. |
| High Reaction Temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy for the second alkylation step. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further reaction of the product. |
| High Concentration | Running the reaction at a lower concentration can disfavor the bimolecular over-alkylation reaction. |
Experimental Protocol: Minimizing Over-alkylation in the N-Benzylation of a Secondary Amine
This protocol provides a general procedure for the N-benzylation of a secondary amine using benzyl bromide and this compound, with a focus on minimizing the formation of the quaternary ammonium salt.
Materials:
-
Secondary amine (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
This compound (1.2 eq)
-
Anhydrous Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the secondary amine in anhydrous ACN, add this compound.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzyl bromide in anhydrous ACN dropwise over 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC every 30 minutes.
-
Once the starting amine is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
DOT Script for Over-alkylation Mechanism:
Technical Support Center: Improving Selectivity in Reactions with Benzyldiisopropylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve selectivity in chemical reactions involving the sterically hindered, non-nucleophilic base, Benzyldiisopropylamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in organic synthesis?
This compound is a tertiary amine base with the structure of a benzyl group and two isopropyl groups attached to a central nitrogen atom. Its primary characteristic is its significant steric hindrance, which makes it a poor nucleophile but an effective base for abstracting protons. This property is highly valuable in reactions where the base should not compete with the desired nucleophile, thus preventing the formation of unwanted byproducts and improving the overall selectivity of the reaction.
Q2: How does the steric hindrance of this compound influence reaction selectivity?
The bulky isopropyl and benzyl groups physically obstruct the nitrogen's lone pair of electrons. While this does not prevent it from abstracting small protons, it effectively blocks the nitrogen from attacking larger electrophilic centers, such as alkyl halides or carbonyl carbons. This steric shielding is the key to its role in enhancing selectivity by minimizing common side reactions like N-alkylation of the base itself.
Q3: When should I choose this compound over other non-nucleophilic bases like Diisopropylethylamine (DIPEA) or Triethylamine (TEA)?
The choice of base depends on the specific requirements of your reaction, including the desired level of selectivity and the reactivity of your substrates.
-
This compound vs. DIPEA: this compound is structurally similar to DIPEA (Hünig's Base) but possesses a benzyl group instead of an ethyl group. This substitution can subtly influence the steric environment and electronic properties. While direct comparative studies on selectivity are not abundant in the literature, the choice may be guided by empirical screening when fine-tuning a reaction for optimal diastereoselectivity.
-
This compound vs. Triethylamine (TEA): this compound is significantly more sterically hindered than triethylamine. This makes it a much poorer nucleophile. If you are observing side products resulting from the nucleophilic attack of your base (e.g., quaternary ammonium salt formation), switching from TEA to a more hindered base like this compound is a logical step to improve selectivity.[1]
Here is a comparison of the basicity of several common non-nucleophilic bases:
| Base | Structure | pKa of Conjugate Acid | Key Features |
| This compound | C₁₃H₂₁N | ~11 (Predicted) | High steric hindrance. |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 10.75 | Widely used, good balance of basicity and steric hindrance.[1] |
| Triisopropylamine (TIPA) | C₉H₂₁N | ~11.06 (Predicted) | Extremely high steric hindrance.[1] |
| Triethylamine (TEA) | C₆H₁₅N | 10.75 | Less hindered, can act as a nucleophile. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | 13.5 | Strong, non-nucleophilic base, often used in elimination reactions.[1] |
pKa values can vary depending on the solvent and measurement conditions.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to control selectivity.
Issue 1: Poor Diastereoselectivity or Regioselectivity
Possible Cause: The reaction temperature is too high, leading to a loss of kinetic control. Solution: Lowering the reaction temperature is one of the most effective ways to enhance selectivity. Reactions that are run at room temperature could be attempted at 0 °C, -20 °C, or even -78 °C. A lower temperature will favor the transition state with the lowest activation energy, often leading to the desired diastereomer or regioisomer.
Possible Cause: The solvent is not optimal for the desired reaction pathway. Solution: The choice of solvent can significantly influence the transition state geometry and, therefore, the selectivity. If you are using a non-polar solvent, consider switching to a polar aprotic solvent (e.g., THF, DCM, Acetonitrile) or vice versa. It may be necessary to screen a variety of solvents to find the optimal conditions.
Possible Cause: The steric bulk of the base is not sufficient to differentiate between the competing reaction pathways. Solution: If this compound is not providing the desired level of selectivity, consider an even more sterically hindered base, such as Triisopropylamine. The increased bulk may provide the necessary steric differentiation to favor the formation of the desired product.[1]
Issue 2: Sluggish or Incomplete Reaction
Possible Cause: The steric bulk of this compound is slowing down the rate of deprotonation. Solution: While steric hindrance is beneficial for selectivity, it can sometimes lead to slower reaction rates. A modest increase in the reaction temperature may be necessary to drive the reaction to completion. Monitor the reaction closely by TLC or another analytical technique to find a balance between reaction rate and selectivity.
Possible Cause: The basicity of this compound is insufficient for the substrate. Solution: If your substrate has a particularly high pKa, this compound may not be a strong enough base to achieve complete deprotonation. In such cases, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.
Possible Cause: The presence of moisture in the reaction. Solution: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. This compound, like other amines, can be hygroscopic. Any water present can quench the base and other moisture-sensitive reagents. Handling the reagents under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Issue 3: Formation of Unexpected Side Products
Possible Cause: Although a poor nucleophile, this compound may still exhibit some nucleophilicity under forcing conditions. Solution: If you suspect the base is participating in the reaction as a nucleophile, the first step should be to lower the reaction temperature. If this is not effective, switching to a more sterically hindered base like Triisopropylamine can further minimize nucleophilic side reactions.[1]
Possible Cause: The substrate or product is not stable under the reaction conditions. Solution: If your starting material or product is degrading, consider adding the this compound slowly to the reaction mixture to avoid a rapid increase in basicity. You can also perform a stability test on your product by exposing it to the reaction conditions (base, solvent, temperature) after it has been formed to see if it degrades.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation of a Chiral Amide
This protocol is adapted from a procedure using a sterically hindered base for the diastereoselective alkylation of a pseudoephedrine amide, a common method for synthesizing enantiomerically enriched carboxylic acids. This compound can be used in place of other hindered bases in this type of reaction.
Materials:
-
Chiral amide (e.g., (1S,2S)-(+)-pseudoephedrine propionamide) (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.1 equiv)
-
Diisopropylamine (1.1 equiv) to generate LDA in situ, or a solution of Lithium Diisopropylamide (LDA)
-
This compound (if used as an additive, 1.2 equiv)
-
Alkyl halide (e.g., benzyl bromide) (1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Enolate Formation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral amide in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution to the stirred solution of the amide.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes, and re-cool to -78 °C.
-
-
Alkylation:
-
Slowly add the alkyl halide to the enolate solution at -78 °C.
-
Stir the reaction at the appropriate temperature (typically between -78 °C and 0 °C) until the starting material is consumed, as monitored by TLC.
-
Note on the use of this compound: In some cases, a tertiary amine base is added to the reaction mixture. If you are using this compound, it would be added before the alkyl halide.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization to isolate the desired diastereomer.[2]
-
References
Technical Support Center: Benzyldiisopropylamine Reaction Condition Optimization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of benzyldiisopropylamine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Starting Materials: Degradation or impurities in benzyl halide, diisopropylamine, or benzaldehyde.[1][2] 3. Suboptimal Reducing Agent (for Reductive Amination): The chosen reducing agent may be too weak or may have decomposed.[3][4] 4. Moisture in the Reaction: Water can hydrolyze reagents, especially in reductive amination where it can affect imine formation.[1] 5. Inefficient Stirring: Poor mixing can lead to localized concentration gradients and incomplete reaction. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Consider a modest increase in temperature. 2. Purify starting materials before use. Diisopropylamine can be distilled from potassium hydroxide (KOH).[5] Benzylamine can be distilled under vacuum.[2] 3. For reductive amination, consider using a more robust reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is effective under mildly acidic conditions.[3][6] 4. Ensure all glassware is oven-dried and use anhydrous solvents.[7][8] 5. Use an appropriate stir bar and stirring speed to ensure the reaction mixture is homogeneous. |
| Presence of Multiple Side Products | 1. Over-alkylation (in N-alkylation): Formation of quaternary ammonium salts if the reaction is not controlled. 2. Reduction of Aldehyde (in Reductive Amination): The reducing agent may reduce the starting aldehyde to benzyl alcohol before it can form an imine with diisopropylamine.[4][6] 3. Formation of Benzyl Alcohol: Hydrolysis of the benzyl halide starting material. | 1. Use a stoichiometric amount of the benzylating agent or a slight excess of the amine. Control the reaction temperature. 2. Use a reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or NaBH(OAc)₃.[3][9] Alternatively, pre-form the imine before adding the reducing agent.[4] 3. Use an anhydrous solvent and ensure the diisopropylamine is dry. |
| Difficulty in Product Purification | 1. Co-elution with Starting Materials: Similar polarities of the product and unreacted starting materials can make separation by column chromatography challenging. 2. Product is an Oil: Difficulty in isolating the product by crystallization. 3. Emulsion during Workup: Formation of a stable emulsion during aqueous extraction. | 1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.[10] 2. If the product is an oil, purification by vacuum distillation is a viable option.[10] Alternatively, the amine can be converted to its hydrochloride salt by treating it with HCl in an anhydrous solvent (like ether), which may crystallize and can be filtered off. The free base can then be regenerated.[2] 3. Add a saturated solution of sodium chloride (brine) to break up the emulsion.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most common and effective methods are:
-
Reductive Amination: This involves the reaction of benzaldehyde with diisopropylamine to form an imine intermediate, which is then reduced in situ to the final product. This method is often preferred due to its high selectivity and avoidance of over-alkylation byproducts.[3][9]
-
N-Alkylation (Substitution Reaction): This is a direct reaction between a benzyl halide (e.g., benzyl bromide or benzyl chloride) and diisopropylamine.[11] While straightforward, it can sometimes lead to the formation of a quaternary ammonium salt as a byproduct.
Q2: Which reducing agent is best for the reductive amination synthesis of this compound?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent. It is mild enough not to significantly reduce the starting benzaldehyde but is highly effective at reducing the imine intermediate.[3][6] Sodium cyanoborohydride (NaBH₃CN) is also a good option due to its selectivity for the imine.[3][9] Sodium borohydride (NaBH₄) can be used, but care must be taken to control the conditions to minimize the reduction of benzaldehyde.[3][12]
Q3: My reductive amination reaction is not working. What should I check first?
A3: First, verify the formation of the imine intermediate by TLC or NMR before adding the reducing agent.[4] Imine formation is often facilitated by mildly acidic conditions; a small amount of acetic acid can be added to catalyze this step.[4] Also, ensure that your reagents and solvent are anhydrous, as water can inhibit imine formation.[1]
Q4: How can I minimize the formation of the quaternary ammonium salt byproduct in the N-alkylation reaction?
A4: To minimize the formation of the quaternary ammonium salt, you can use a slight excess of diisopropylamine relative to the benzyl halide. This ensures that the benzyl halide is more likely to react with the secondary amine rather than the tertiary amine product. Running the reaction at a lower temperature can also help to control the rate of the second alkylation.
Q5: What is a suitable solvent for the synthesis of this compound?
A5: For reductive amination, dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[10] For N-alkylation, a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) can be used. Toluene is also a viable option.[13]
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination using Sodium Triacetoxyborohydride
Materials:
-
Benzaldehyde
-
Diisopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzaldehyde (1.0 eq) in anhydrous DCM, add diisopropylamine (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. You can monitor the formation of the imine by TLC.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation.[10]
Protocol 2: Synthesis via N-Alkylation using Benzyl Bromide
Materials:
-
Diisopropylamine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Water
Procedure:
-
In a round-bottom flask, dissolve diisopropylamine (1.5 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Slowly add benzyl bromide (1.0 eq) to the stirred mixture at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Beyond Labz 2.0 Assessment [worksheets.beyondlabz.com]
- 12. reddit.com [reddit.com]
- 13. US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides - Google Patents [patents.google.com]
Technical Support Center: Purification of Reaction Mixtures Containing Benzyldiisopropylamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of benzyldiisopropylamine hydrochloride from their reaction mixtures.
Troubleshooting Guide
Issue: My desired product is contaminated with this compound hydrochloride.
This is a common issue arising from the use of this compound as a bulky, non-nucleophilic base in organic synthesis. The hydrochloride salt is formed during acidic workup or is present if the amine was used in its salt form. The optimal removal strategy depends on the properties of your desired product, particularly its stability to acid and base, and its solubility characteristics.
Initial Assessment:
-
Product Stability: Is your desired compound stable to aqueous acid and base?
-
Product Solubility: What is the solubility of your product in common organic solvents and water?
-
Scale of Reaction: Are you working on a small (mg) or large (g) scale?
The following decision tree can help guide you to the most appropriate purification method.
Figure 1: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for removing this compound hydrochloride using an aqueous wash?
The removal of this compound hydrochloride by aqueous extraction relies on the principles of acid-base chemistry and solubility. This compound is a tertiary amine. Its hydrochloride salt is an ammonium salt, which is generally soluble in water and less soluble in non-polar organic solvents.
By manipulating the pH of the aqueous phase, we can control whether the amine is in its charged (protonated) or neutral (free base) form.
-
Acidic Wash (e.g., dilute HCl): In an acidic aqueous solution, the amine will exist predominantly as the protonated ammonium salt (benzyldiisopropylammonium chloride). This salt is ionic and therefore preferentially partitions into the aqueous layer, separating it from a less polar organic product in the organic layer.
-
Basic Wash (e.g., NaHCO₃, NaOH): If the reaction mixture is first made basic, the this compound hydrochloride salt is neutralized to the free amine. This free amine is significantly less polar and will be more soluble in the organic layer. This technique is useful if your desired product has acidic properties and can be extracted into an aqueous basic solution, leaving the amine in the organic layer.
Q2: I performed a basic wash, but the amine salt is still present. Why?
This could be due to several reasons:
-
Insufficient Base: The amount of base added may not have been sufficient to neutralize all the this compound hydrochloride. It is recommended to use a slight excess of base and to check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Emulsion Formation: An emulsion between the organic and aqueous layers can trap the amine salt, preventing its complete removal. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.
-
Product is also basic: If your product is also basic, it will compete for the acid, and a simple basic wash might not be sufficient to selectively remove the this compound. In such cases, chromatography is often the best solution.
Q3: Can I remove this compound hydrochloride by silica gel chromatography?
Yes, silica gel chromatography can be an effective method for removing this compound hydrochloride. However, amines can often streak on silica gel, leading to poor separation. To mitigate this, it is common practice to add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%) or ammonia (in the form of a methanolic or dichloromethane solution), to the eluent. This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.
Q4: What are the key physical and chemical properties of this compound and its hydrochloride salt?
Understanding the properties of the substance you are trying to remove is crucial for selecting an appropriate purification strategy.
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C₁₃H₂₁N | C₁₃H₂₂ClN |
| Molecular Weight | 191.32 g/mol [1][2] | 227.78 g/mol |
| Physical State | Liquid[3] | Likely a solid |
| pKa (Conjugate Acid) | ~11 (estimated based on diisopropylamine)[4] | - |
| Solubility | Low solubility in water.[1] Soluble in common organic solvents. | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). Low solubility in non-polar organic solvents (e.g., hexanes, toluene). |
Note: The pKa value is an estimate for the conjugate acid of this compound and is based on the known pKa of diisopropylamine.[4] The actual pKa may vary. A higher pKa indicates a stronger base. The solubility of the hydrochloride salt is qualitative and based on the general properties of amine salts.
Experimental Protocols
Protocol 1: Removal by Acidic Aqueous Extraction
This method is suitable for acid-stable products.
Materials:
-
Reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
1 M Hydrochloric Acid (HCl) solution.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Rotary evaporator.
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M HCl solution.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The this compound hydrochloride will be in the bottom aqueous layer (if using a denser organic solvent like dichloromethane, it will be the top layer).
-
Drain the aqueous layer.
-
Repeat the wash with 1 M HCl (steps 2-5) one to two more times to ensure complete removal.
-
Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with an equal volume of brine to remove residual water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter or decant the dried organic solution.
-
Concentrate the organic solution in vacuo using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Column Chromatography
This method is suitable for products that are not amenable to aqueous extraction or for achieving a higher degree of purity.
Materials:
-
Crude reaction mixture.
-
Silica gel (appropriate particle size for your application).
-
Eluent system (e.g., hexanes/ethyl acetate) with 0.5% triethylamine.
-
Chromatography column.
-
Collection tubes.
-
Thin Layer Chromatography (TLC) plates and developing chamber.
-
UV lamp or appropriate staining solution for visualization.
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using a slurry of the initial eluent.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel and adding the resulting powder to the column.
-
Elute the Column: Begin eluting the column with the chosen solvent system. The less polar product should elute before the more polar this compound hydrochloride. The added triethylamine will help to move the amine salt along the column more effectively.
-
Monitor the Separation: Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp or by using an appropriate stain (e.g., potassium permanganate).
-
Combine and Concentrate: Combine the fractions containing the pure product and concentrate them using a rotary evaporator.
Figure 2: Workflow for acidic aqueous extraction.
References
Technical Support Center: Benzyldiisopropylamine in Large-Scale Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges, troubleshooting, and frequently asked questions (FAQs) associated with the use of benzyldiisopropylamine in large-scale synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, categorized by the operational stage.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Reaction Control & Safety | ||
| Exothermic Reaction / Thermal Runaway | Many organic reactions are exothermic. Inadequate heat removal at a large scale can lead to a rapid increase in temperature and pressure.[1][2] | - Ensure the reactor has adequate cooling capacity. - Control the rate of addition of reagents. - Monitor the internal temperature of the reactor continuously. - Have an emergency cooling and quenching plan in place. |
| Pressure Buildup | Formation of gaseous by-products or boiling of low-boiling point solvents. | - Ensure the reactor is properly vented. - Use a reflux condenser to manage solvent boiling. - Do not exceed the maximum pressure rating of the reactor. |
| Reactivity & By-Product Formation | ||
| Incomplete Reaction or Slow Reaction Rate | - Steric hindrance from the bulky diisopropyl groups. - Insufficient reaction temperature. - Poor mixing. | - Increase reaction temperature, but monitor for by-product formation. - Use a more polar solvent to improve solubility and reaction rate. - Ensure efficient agitation to overcome mass transfer limitations. |
| Formation of Hofmann Elimination Products | As a bulky base, this compound can favor the formation of the less substituted (Hofmann) alkene in elimination reactions. | - If the Zaitsev product is desired, consider using a smaller, non-bulky base. - Optimize reaction temperature and solvent to influence the product ratio. |
| Formation of Unidentified Impurities | Side reactions due to high temperatures or prolonged reaction times. | - Perform a thorough process of impurity profiling using techniques like LC-MS and NMR. - Optimize reaction conditions (temperature, time, stoichiometry) to minimize impurity formation. |
| Product Isolation & Purification | ||
| Difficult Product Isolation from Reaction Mixture | The product may be soluble in the reaction solvent, making precipitation difficult. | - Perform a solvent swap to a solvent in which the product is poorly soluble. - Use anti-solvent addition to induce precipitation. |
| Emulsion Formation During Aqueous Work-up | The amine functionality can act as a surfactant, leading to stable emulsions. | - Add brine (saturated NaCl solution) to break the emulsion. - Filter the mixture through a pad of celite. - Centrifugation can be effective on a larger scale. |
| Challenging Purification of the Final Product | - The product may have similar polarity to by-products, making chromatographic separation difficult. - The product may be an oil, precluding crystallization. | - For chromatography, screen different solvent systems and stationary phases. - If the product is an oil, consider converting it to a solid salt for easier purification by crystallization. - Distillation under reduced pressure may be an option if the product is thermally stable. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when using this compound on a large scale?
A1: The primary safety concerns include the potential for exothermic reactions leading to thermal runaway and pressure buildup in the reactor.[1][2] Handling of a flammable organic liquid also requires appropriate fire safety measures. It is crucial to have a thorough understanding of the reaction thermodynamics and to have robust engineering controls in place.
Q2: How does the steric hindrance of this compound affect large-scale reactions?
A2: The bulky diisopropyl groups can lead to slower reaction rates compared to less hindered bases. This may necessitate higher reaction temperatures or longer reaction times, which in turn can lead to the formation of thermal degradation by-products. In elimination reactions, its bulky nature can favor the formation of the less stable Hofmann elimination product.
Q3: What are the common by-products to expect in reactions involving this compound?
A3: By-products are highly dependent on the specific reaction. However, common by-products can arise from side reactions such as elimination, over-alkylation, or reactions with the solvent. It is essential to conduct small-scale experiments to identify and characterize major by-products before scaling up.
Q4: What is the most effective way to remove residual this compound from the final product?
A4: An acidic wash during the work-up is typically effective in removing basic impurities like this compound by converting it into a water-soluble salt. For non-polar products, extraction with an acidic aqueous solution is a standard procedure.
Q5: Are there any specific recommendations for the work-up and product isolation at scale?
A5: At a large scale, minimizing the use of solvents and simplifying the work-up procedure is crucial for economic and environmental reasons.[3] Consider a reactive extraction where the acidic wash not only removes the base but also facilitates the separation. If the product is a solid, direct crystallization from the reaction mixture by adding an anti-solvent can be an efficient isolation method.
Experimental Protocols
General Protocol for an Aqueous Work-up to Remove this compound:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add the reaction mixture to a reactor containing a dilute aqueous acid solution (e.g., 1M HCl or 1M H2SO4). The volume of the acid solution should be sufficient to neutralize the this compound.
-
Stir the biphasic mixture vigorously for an adequate amount of time to ensure complete extraction of the amine salt into the aqueous phase.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.
-
Separate the aqueous layer.
-
Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities and to aid in breaking any emulsions.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure to isolate the crude product.
Visualizations
Caption: A typical experimental workflow for a reaction using this compound followed by work-up and product isolation.
Caption: A logical relationship diagram for troubleshooting common issues in large-scale synthesis.
References
Impact of solvent choice on Benzyldiisopropylamine reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the reactivity of Benzyldiisopropylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from diisopropylamine and a benzyl halide?
The synthesis of this compound from diisopropylamine and a benzyl halide (e.g., benzyl bromide or benzyl chloride) proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the lone pair of electrons on the nitrogen atom of diisopropylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. This attack occurs in a single, concerted step where the nucleophile attacks from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry if the carbon were chiral. The choice of solvent can significantly influence the rate of this SN2 reaction.[1][2]
Q2: How does the choice of solvent affect the rate of an SN2 reaction for this compound synthesis?
The solvent plays a crucial role in stabilizing the reactants and the transition state of the SN2 reaction. Solvents are broadly classified as polar protic, polar aprotic, and non-polar.
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile, THF) are generally the preferred choice for SN2 reactions. These solvents are polar enough to dissolve the reactants but lack acidic protons. Consequently, they solvate the cation of any salt present but do not strongly solvate the anionic nucleophile (or the lone pair of the amine). This leaves the nucleophile "naked" and more reactive, thus accelerating the reaction rate.
-
Polar protic solvents (e.g., water, methanol, ethanol) can slow down SN2 reactions. These solvents have acidic protons that can form hydrogen bonds with the lone pair of the amine nucleophile. This creates a "solvent cage" around the nucleophile, stabilizing it and making it less available to attack the electrophile, which decreases the reaction rate.
-
Non-polar solvents (e.g., hexane, toluene) are generally poor choices as they often do not effectively dissolve the reactants, leading to a very slow or incomplete reaction.
Q3: What are some common side reactions to be aware of, and how can solvent choice help mitigate them?
A common side reaction in the alkylation of amines is over-alkylation, where the product tertiary amine reacts further with the alkyl halide to form a quaternary ammonium salt. However, with a secondary amine like diisopropylamine, this is the desired and final alkylation step to a tertiary amine.
A more relevant issue is the potential for the solvent itself to react. For instance, in some cases, solvents like DMF can undergo decomposition or participate in side reactions at high temperatures, potentially leading to formylation of the amine.[3] Choosing a more inert solvent like THF or acetonitrile and maintaining a controlled reaction temperature can help minimize such side reactions.
Troubleshooting Guides
Problem 1: Low or no conversion of starting materials.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | Ensure you are using a polar aprotic solvent such as DMF, acetonitrile, or THF to maximize the nucleophilicity of diisopropylamine. If solubility of reactants is an issue, DMF or DMSO are good options. |
| Insufficient Reaction Temperature | While some reactions proceed at room temperature, heating may be necessary to increase the reaction rate. Try incrementally increasing the temperature, for example, to 60-80 °C, while monitoring for potential side reactions. |
| Poor Leaving Group | The reactivity of the benzyl halide follows the order I > Br > Cl. If you are using benzyl chloride, consider switching to benzyl bromide or adding a catalytic amount of sodium iodide (NaI) to the reaction mixture to generate the more reactive benzyl iodide in situ. |
| Steric Hindrance | Diisopropylamine is a sterically hindered secondary amine. While the benzyl group is relatively unhindered, ensure there are no bulky substituents on the benzyl halide that could further impede the SN2 reaction. |
| Base is not effective | If a base is used to scavenge the proton from diisopropylamine, ensure it is strong enough. For N-alkylation of secondary amines, bases like K₂CO₃ or triethylamine are commonly used. |
Problem 2: Difficulty in product purification.
| Potential Cause | Troubleshooting Steps |
| Solvent is difficult to remove | High-boiling point solvents like DMF or DMSO can be challenging to remove. If possible, opt for a lower-boiling point solvent like acetonitrile or THF. If DMF or DMSO are necessary for solubility, ensure you are using a high-vacuum rotary evaporator for removal. |
| Formation of solid mass upon cooling | This can occur if the product or byproducts are highly crystalline or have low solubility in the reaction solvent at lower temperatures.[4] Try to perform the work-up while the reaction mixture is still warm, or add a co-solvent in which the product is more soluble before cooling. |
| Emulsion formation during aqueous work-up | This is common when working with amines. To break up emulsions, try adding a saturated solution of NaCl (brine) or a small amount of a different organic solvent. |
Data Presentation
The following table summarizes the expected qualitative impact of different solvent types on the synthesis of this compound. The relative reaction rates are illustrative and based on general principles of SN2 reactions.
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High | Good at solvating cations, leaves the amine nucleophile highly reactive. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | High | Similar to DMF, effectively promotes SN2 reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate | Less polar than DMF and ACN, but still a suitable solvent for SN2 reactions.[5] |
| Acetone | Polar Aprotic | 20.7 | Moderate | A common polar aprotic solvent that can facilitate SN2 reactions. |
| Ethanol | Polar Protic | 24.6 | Low | Solvates the amine nucleophile through hydrogen bonding, reducing its reactivity. |
| Methanol | Polar Protic | 32.7 | Low | Similar to ethanol, hinders the nucleophile's attack on the electrophile. |
| Toluene | Non-Polar | 2.4 | Very Low | Poor solubility of reactants often leads to very slow or incomplete reactions. |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound via the N-alkylation of diisopropylamine with benzyl bromide.
Materials:
-
Diisopropylamine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and chamber
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diisopropylamine (1.2 equivalents) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Begin stirring the mixture and add benzyl bromide (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Visualizations
Caption: Troubleshooting workflow for low product yield.
References
Benzyldiisopropylamine stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of Benzyldiisopropylamine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at 2-8°C, protected from light.[1][2] It is crucial to store it in a dry, well-ventilated place in a tightly closed container.[3][4]
Q2: What is the appearance and shelf life of this compound?
A2: this compound is a colorless to light yellow liquid.[1][2] The shelf life can vary by manufacturer, and it is important to refer to the Certificate of Analysis (CoA) for specific expiration or retest dates. If no date is provided, it is generally recommended to use the product within a year of receipt, provided it has been stored correctly.
Q3: What are the main safety hazards associated with this compound?
A3: this compound is classified as an irritant and is harmful if swallowed or inhaled.[4] It can cause skin and eye irritation.[1] It is also a flammable liquid and should be kept away from heat, sparks, and open flames.[4]
Q4: With which substances is this compound incompatible?
A4: this compound is incompatible with strong oxidizing agents and acids.[4] Contact with these substances should be avoided to prevent vigorous reactions.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in experimental settings.
Issue 1: The reaction involving this compound is not proceeding as expected or is giving low yields.
-
Possible Cause 1: Degradation of this compound.
-
Verification: The purity of the amine may have been compromised. A discolored (yellow to brown) appearance can be an indicator of degradation.
-
Solution: Before use, it is advisable to check the purity of this compound, especially if it has been stored for a long time or under suboptimal conditions. Purity can be assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. If degradation is suspected, using a fresh bottle is recommended.
-
-
Possible Cause 2: Presence of Impurities.
-
Verification: Impurities in the this compound or other reactants can interfere with the reaction.
-
Solution: Ensure all reactants and solvents are of the appropriate grade and purity for the intended synthesis. If impurities are suspected in the amine, purification by distillation may be an option, though it should be performed with caution due to its flammability.
-
Issue 2: Unexpected side products are observed in the reaction mixture.
-
Possible Cause: Side reactions of this compound.
-
Verification: Tertiary amines can sometimes undergo side reactions depending on the reaction conditions. For instance, at elevated temperatures, dealkylation can occur.
-
Solution: Optimize reaction conditions such as temperature and reaction time. Running the reaction at the lowest effective temperature can help minimize the formation of thermal degradation byproducts.
-
Issue 3: Difficulty in removing this compound or its salts after the reaction.
-
Possible Cause: Physical properties of the amine or its salts.
-
Verification: this compound has a relatively high boiling point, which can make its removal by simple evaporation challenging. Its basic nature means it will form salts with any acidic species present, which may have different solubilities.
-
Solution: An acidic wash (e.g., with dilute HCl) during the workup can convert the amine into its water-soluble hydrochloride salt, facilitating its removal from the organic phase. Subsequent basification of the aqueous layer and extraction can be used to recover the amine if needed.
-
Stability and Storage Data
While specific quantitative stability data for this compound is not extensively available in the provided search results, the following table summarizes the key storage and stability information based on safety data sheets and general chemical knowledge.
| Parameter | Recommendation/Information |
| Storage Temperature | 2-8°C (Refrigerated)[1][2] |
| Light Sensitivity | Protect from light[1][2] |
| Air/Moisture Sensitivity | Store in a dry, well-ventilated place with the container tightly closed[3][4] |
| Appearance | Colorless to light yellow liquid[1][2] |
| Incompatibilities | Strong oxidizing agents, Acids[4] |
| Known Degradation Pathways (General for Tertiary Amines) | Thermal dealkylation to secondary amines and corresponding aldehydes/alcohols. |
| Potential Degradation Products (General for Benzylamines) | Benzaldehyde, Benzoic acid, Imines (from oxidation or photodegradation). |
Experimental Protocols
Protocol: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound and identifying potential volatile impurities.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane).
2. Reagents and Materials:
-
This compound sample.
-
High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate).
-
Microsyringe for injection.
3. Sample Preparation:
-
Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL). Ensure the sample is fully dissolved.
4. GC-MS Conditions (Example):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Scan Range: 40-400 amu.
5. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC). The purity of this compound can be estimated by the area percentage of its corresponding peak.
-
Identify any impurity peaks by comparing their mass spectra with a library database (e.g., NIST).
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
References
Validation & Comparative
Benzyldiisopropylamine vs. Lithium Diisopropylamide (LDA) in Enolate Formation: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of base for enolate formation is a critical step in the synthesis of many organic molecules. This guide provides a detailed comparison of two bases: the widely used lithium diisopropylamide (LDA) and the less common benzyldiisopropylamine, highlighting their key differences in basicity, steric hindrance, and practical application in enolate generation.
Introduction
Enolates are highly versatile intermediates in organic synthesis, acting as potent nucleophiles in a wide array of carbon-carbon bond-forming reactions. The regioselectivity of enolate formation from unsymmetrical ketones is a key challenge, often dictated by the choice of base and reaction conditions. This can lead to either the thermodynamically more stable (thermodynamic) enolate or the kinetically favored, less substituted (kinetic) enolate.
Lithium diisopropylamide (LDA) is a powerful, non-nucleophilic strong base renowned for its ability to rapidly and cleanly generate kinetic enolates at low temperatures. This compound, a tertiary amine, presents an alternative with different structural and electronic properties. This guide will delve into a comparative analysis of these two bases to inform their selection in synthetic protocols.
Physicochemical Properties and Basicity
The efficacy of a base in deprotonating a carbonyl compound to form an enolate is fundamentally linked to its strength, which is quantified by the pKa of its conjugate acid.
| Property | This compound | Lithium Diisopropylamide (LDA) |
| Structure | ||
| Molar Mass | 191.31 g/mol [1][2] | 107.12 g/mol |
| pKa of Conjugate Acid | Estimated to be in the range of 10-11 (typical for trialkylamines) | ~36 in THF |
Lithium Diisopropylamide (LDA): LDA is a very strong base, with the pKa of its conjugate acid, diisopropylamine, being approximately 36 in tetrahydrofuran (THF). This high basicity allows for the rapid and essentially irreversible deprotonation of most ketones (pKa ≈ 19-21) and esters (pKa ≈ 25) at low temperatures. This irreversible nature is crucial for ensuring the selective formation of the kinetic enolate.
Steric Hindrance and Nucleophilicity
Both LDA and this compound possess significant steric bulk around the basic nitrogen atom, which influences their nucleophilicity.
Lithium Diisopropylamide (LDA): The two bulky isopropyl groups attached to the nitrogen atom make LDA a non-nucleophilic base. This steric hindrance prevents it from acting as a nucleophile and attacking the electrophilic carbonyl carbon, a common side reaction with smaller, more nucleophilic bases.
This compound: Similarly, this compound is a sterically hindered tertiary amine due to the presence of two isopropyl groups and a benzyl group. This steric bulk would also render it non-nucleophilic.
Application in Enolate Formation
The significant difference in basicity between LDA and this compound dictates their utility in enolate chemistry.
Lithium Diisopropylamide (LDA) in Kinetic Enolate Formation
LDA is the reagent of choice for the regioselective formation of kinetic enolates from unsymmetrical ketones. The combination of its strong basicity, steric bulk, and the use of low temperatures (-78 °C) allows for the rapid deprotonation of the less sterically hindered α-proton, leading to the formation of the less substituted enolate.
Experimental Protocol: General Procedure for Kinetic Enolate Formation with LDA
-
A solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.0 equivalent) is added dropwise to the solution, and the mixture is stirred for 30 minutes to generate LDA in situ.
-
A solution of the ketone (1.0 equivalent) in anhydrous THF is then added slowly to the LDA solution at -78 °C.
-
The reaction is stirred for a specified time (typically 30-60 minutes) to ensure complete enolate formation.
-
The resulting enolate solution can then be treated with an electrophile.
This compound in Enolate Chemistry
Due to its significantly lower basicity, This compound is not a suitable reagent for the direct and quantitative formation of enolates from common carbonyl compounds. There is a lack of experimental data in the scientific literature demonstrating its use for this purpose. While it can act as a non-nucleophilic base to neutralize acidic byproducts in reactions, it is not strong enough to effect the deprotonation required for enolate generation.
Logical Relationship: Base Strength and Enolate Formation
The feasibility of enolate formation is directly dependent on the relative acidity of the carbonyl compound and the conjugate acid of the base used.
Conclusion
In the context of enolate formation, lithium diisopropylamide (LDA) is a superior and highly effective base for the generation of kinetic enolates , owing to its exceptional basicity and steric hindrance. Its use is well-established and supported by a vast body of experimental evidence.
This compound, on the other hand, is not a suitable base for the direct formation of enolates from typical carbonyl compounds. Its basicity is insufficient to deprotonate the α-carbon to a significant extent. While it may find applications as a non-nucleophilic acid scavenger in other contexts, it does not serve as a viable alternative to LDA for enolate generation.
For researchers and professionals in drug development and organic synthesis, the choice is clear: for the regioselective formation of kinetic enolates, LDA remains the preeminent reagent. There is currently no evidence to support the use of this compound for this critical transformation.
References
A Comparative Guide to Non-Nucleophilic Bases: Benzyldiisopropylamine vs. N,N-Diisopropylethylamine (DIPEA)
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate non-nucleophilic base is a critical decision that can significantly impact reaction efficiency, selectivity, and yield. These sterically hindered amines are indispensable tools for proton scavenging in a wide array of chemical transformations, preventing unwanted side reactions. This guide provides a comprehensive comparison of two such bases: the widely used N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, and the less common Benzyldiisopropylamine.
At a Glance: Key Physicochemical Properties
A direct comparison of the fundamental properties of these two bases is essential for understanding their respective reactivities. While extensive experimental data is available for DIPEA, information for this compound is less prevalent.
| Property | This compound | N,N-Diisopropylethylamine (DIPEA) |
| Molecular Formula | C₁₃H₂₁N[1] | C₈H₁₉N[2] |
| Molecular Weight | 191.31 g/mol [3][4] | 129.24 g/mol [2] |
| Boiling Point | Not widely reported | 126.6 °C[2] |
| Density | Not widely reported | 0.742 g/mL[2] |
| pKa of Conjugate Acid | Not experimentally determined | ~10.75[5] |
Structural Differences and Steric Hindrance
The primary determinant of a non-nucleophilic base's efficacy is the steric environment around the nitrogen atom. The bulky substituents shield the nitrogen's lone pair of electrons, hindering its ability to act as a nucleophile while still allowing it to abstract protons.
This compound features two isopropyl groups and a benzyl group attached to the nitrogen atom. The presence of the benzyl group, which is larger than an ethyl group, is expected to contribute significantly to the steric bulk around the nitrogen.
N,N-Diisopropylethylamine (DIPEA) , on the other hand, possesses two isopropyl groups and a smaller ethyl group. This structure provides substantial steric hindrance, making it a poor nucleophile.[2] The nitrogen atom in DIPEA is more shielded than in triethylamine, a related but more nucleophilic base.[2]
dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
N1 [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; C1_1 [label="C", pos="-1.5,0.5!"]; C1_2 [label="C", pos="-1.5,-0.5!"]; C1_3 [label="C", pos="-2,1!"]; C1_4 [label="C", pos="-2,-1!"]; Bz1 [label="C", pos="1,0!"]; Bz2 [label="C", pos="2,0.5!"]; Bz3 [label="C", pos="2,-0.5!"]; Bz4 [label="C", pos="3,0.5!"]; Bz5 [label="C", pos="3,-0.5!"]; Bz6 [label="C", pos="4,0!"];
N1 -- C1_1; C1_1 -- C1_3; C1_1 -- C1_4; N1 -- C1_2; C1_2 -- C1_3; C1_2 -- C1_4; N1 -- Bz1; Bz1 -- Bz2; Bz1 -- Bz3; Bz2 -- Bz4; Bz3 -- Bz5; Bz4 -- Bz6; Bz5 -- Bz6;
subgraph { rank=same; C1_3; C1_4; } } this compound Structure
dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
N2 [label="N", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,0!"]; C2_1 [label="C", pos="-1.5,0.5!"]; C2_2 [label="C", pos="-1.5,-0.5!"]; C2_3 [label="C", pos="-2,1!"]; C2_4 [label="C", pos="-2,-1!"]; Et1 [label="C", pos="1,0!"]; Et2 [label="C", pos="2,0!"];
N2 -- C2_1; C2_1 -- C2_3; C2_1 -- C2_4; N2 -- C2_2; C2_2 -- C2_3; C2_2 -- C2_4; N2 -- Et1; Et1 -- Et2;
subgraph { rank=same; C2_3; C2_4; } } DIPEA Structure
Basicity and pKa
The basicity of an amine is a crucial factor in its effectiveness as a proton scavenger. A higher pKa of the conjugate acid indicates a stronger base. The pKa of DIPEA's conjugate acid is approximately 10.75, making it a moderately strong base suitable for a variety of reactions.[5]
Applications in Organic Synthesis
N,N-Diisopropylethylamine (DIPEA) is a versatile and widely employed non-nucleophilic base in a multitude of organic transformations. Its primary role is to act as a proton scavenger in reactions that generate acidic byproducts.
-
Peptide Synthesis: DIPEA is a cornerstone in solid-phase peptide synthesis (SPPS), where it is used to neutralize the acidic species generated during the coupling of amino acids.[2] Its sterically hindered nature prevents it from competing with the nucleophilic amine in the coupling reaction.
-
Alkylation Reactions: DIPEA is frequently used as a base in the alkylation of sensitive substrates, where a non-nucleophilic base is required to prevent side reactions. It has been used to selectively alkylate secondary amines to tertiary amines, minimizing the formation of quaternary ammonium salts.[2]
-
Cross-Coupling Reactions: In various transition metal-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, DIPEA serves as a base to neutralize the hydrogen halide formed during the catalytic cycle.[2]
-
Protecting Group Chemistry: DIPEA is also utilized in the protection of functional groups, for instance, in the formation of silyl ethers.
This compound has not been as extensively studied or utilized as DIPEA. Its applications in organic synthesis are not well-documented in readily accessible literature. However, given its structural similarity to other hindered tertiary amines, it could potentially be used in similar applications where a non-nucleophilic base is required. Its synthesis is typically achieved through the alkylation of diisopropylamine with a benzyl halide.
Experimental Protocols
Detailed experimental protocols for the use of DIPEA are abundant in the chemical literature. Below is a general protocol for a common application of a non-nucleophilic base: the alkylation of a secondary amine.
General Protocol for N-Alkylation of a Secondary Amine
Objective: To synthesize a tertiary amine from a secondary amine and an alkyl halide using a non-nucleophilic base.
Materials:
-
Secondary amine
-
Alkyl halide
-
Non-nucleophilic base (e.g., DIPEA or this compound)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 equivalent) and the anhydrous solvent.
-
Add the non-nucleophilic base (1.5-2.0 equivalents) to the solution.
-
Slowly add the alkyl halide (1.0-1.2 equivalents) to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically worked up by quenching with water or an aqueous solution, followed by extraction with an organic solvent.
-
The organic layer is then dried, filtered, and concentrated under reduced pressure to afford the crude tertiary amine, which can be further purified by chromatography or distillation.
Conclusion
N,N-Diisopropylethylamine (DIPEA) is a well-established and versatile non-nucleophilic base with a wealth of supporting experimental data and a broad range of applications in organic synthesis. Its moderate basicity and significant steric hindrance make it an excellent choice for a variety of reactions where proton scavenging is required without nucleophilic interference.
This compound, while structurally similar, remains a less-explored alternative. The limited availability of experimental data, particularly its pKa value, makes a direct quantitative comparison with DIPEA challenging. However, based on its structure, it is reasonable to assume that it also functions as a sterically hindered, non-nucleophilic base. Further research into the physicochemical properties and reactivity of this compound is necessary to fully elucidate its potential as a synthetic tool and to draw a more definitive comparison with established bases like DIPEA. For researchers seeking a reliable and well-documented non-nucleophilic base, DIPEA remains the superior choice. However, for exploratory studies or in specific cases where the unique steric and electronic properties of the benzyl group might be advantageous, this compound could be a subject of interest for further investigation.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C13H21N | CID 4578032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
Navigating the Landscape of Non-Nucleophilic Bases: A Comparative Guide to Alternatives for Benzyldiisopropylamine
For researchers, scientists, and professionals in drug development, the selection of an appropriate non-nucleophilic base is a critical decision that can significantly impact reaction outcomes. Benzyldiisopropylamine serves as a sterically hindered organic base, but a range of alternatives offers distinct advantages in various synthetic contexts. This guide provides an objective comparison of this compound and its alternatives, supported by physicochemical data and a model experimental protocol to aid in informed decision-making.
This guide delves into the properties and performance of several common non-nucleophilic bases, offering a comparative analysis against this compound. The key parameters for comparison include base strength (pKa of the conjugate acid), steric hindrance, and their influence on the regioselectivity of elimination reactions.
Physicochemical Properties and Comparison
The effectiveness of a non-nucleophilic base is primarily determined by its basicity and the steric bulk around the nitrogen atom. A higher pKa of the conjugate acid indicates a stronger base, while greater steric hindrance minimizes the likelihood of the base acting as a nucleophile.
| Base | Structure | Molecular Weight ( g/mol ) | pKa of Conjugate Acid | Key Features |
| This compound | C₁₃H₂₁N | 191.31 | N/A | Sterically hindered tertiary amine. |
| N,N-Diisopropylethylamine (DIPEA, Hünig's Base) | C₈H₁₉N | 129.24 | ~10.75 - 11.0[1][2] | Widely used, sterically hindered, and a poor nucleophile.[1] |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ~10.75 | Less sterically hindered than DIPEA, can exhibit nucleophilicity.[3] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | 152.24 | ~13.5 (in water) | Strong, non-nucleophilic base, particularly effective in E2 eliminations.[1] |
| 2,6-Di-tert-butylpyridine | C₁₃H₂₁N | 191.31 | ~3.58 | Very sterically hindered but a weak base. |
| Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene) | C₁₄H₁₈N₂ | 214.31 | ~12.1 (in water) | Exceptionally strong base for an amine, with high proton affinity. |
Performance in Dehydrohalogenation Reactions: A Case Study
Dehydrohalogenation is a classic elimination reaction where the choice of base can significantly influence the product distribution, particularly the ratio of the more substituted (Zaitsev) to the less substituted (Hofmann) alkene. Sterically hindered bases tend to favor the formation of the Hofmann product by abstracting a less sterically hindered proton.
Consider the dehydrohalogenation of 2-bromopentane. The reaction can yield two possible alkene products: pent-1-ene (Hofmann product) and pent-2-ene (Zaitsev product).
Caption: Dehydrohalogenation of 2-bromopentane can lead to two isomeric products.
While direct comparative data for this compound in this specific reaction is scarce, the general principle is that its steric bulk, provided by the two isopropyl groups and the benzyl group, would favor the formation of the Hofmann product (pent-1-ene). The degree of this selectivity would be dependent on the precise reaction conditions.
Alternatives like DIPEA, also being sterically hindered, are known to favor the Hofmann product. DBU, a stronger base, is highly effective at promoting E2 eliminations and can also lead to the Hofmann product, especially with substrates where the Zaitsev elimination is sterically demanding. Less hindered bases like triethylamine would be expected to yield a higher proportion of the Zaitsev product (pent-2-ene).
Experimental Protocol: Dehydrohalogenation of 2-Bromobutane
This protocol provides a general framework for comparing the performance of different non-nucleophilic bases in the dehydrohalogenation of a secondary alkyl halide.
Objective: To compare the product distribution (1-butene vs. 2-butene) in the dehydrohalogenation of 2-bromobutane using various non-nucleophilic bases.
Materials:
-
2-Bromobutane
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Set up a dry, inert atmosphere in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To the flask, add the chosen anhydrous solvent (e.g., 50 mL).
-
Add the non-nucleophilic base (e.g., 1.5 equivalents).
-
Heat the mixture to a specific temperature (e.g., 80 °C).
-
Slowly add 2-bromobutane (1.0 equivalent) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (e.g., 24 hours or disappearance of starting material), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Analyze the product mixture by GC to determine the ratio of 1-butene to 2-butene.
Caption: General workflow for comparing non-nucleophilic bases in dehydrohalogenation.
Logical Relationship: E2 versus SN2 Pathway
Non-nucleophilic bases are crucial for promoting elimination (E2) reactions over substitution (SN2) reactions. The steric hindrance of the base is the key determining factor.
Caption: Influence of steric hindrance on E2 vs. SN2 pathways.
Conclusion
The choice of a non-nucleophilic base is a nuanced decision that depends on the specific requirements of a chemical transformation. While this compound is a viable option, a thorough understanding of the properties of alternatives such as DIPEA and DBU is essential for optimizing reaction conditions and achieving desired synthetic outcomes. DIPEA stands out as a widely adopted and well-characterized alternative, offering a balance of strong basicity and significant steric hindrance. DBU provides a much stronger, non-nucleophilic option for challenging elimination reactions. The provided experimental framework allows for a systematic comparison of these bases in a laboratory setting, enabling researchers to select the most suitable reagent for their specific synthetic challenges.
References
A Comparative Guide to the Efficacy of Benzyldiisopropylamine and Other Hindered Amines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, the selection of an appropriate non-nucleophilic base is paramount for achieving high yields and minimizing side reactions. Sterically hindered amines are a cornerstone of this class of reagents, prized for their ability to function as proton scavengers without interfering with electrophilic centers. This guide provides an objective comparison of the efficacy of Benzyldiisopropylamine against other commonly employed hindered amines, supported by available data and outlining detailed experimental considerations.
Introduction to Hindered Amines
Sterically hindered amines are organic bases where the nitrogen atom is encumbered by bulky substituents. This structural feature impedes their ability to act as nucleophiles while preserving their basicity, making them indispensable tools in a variety of chemical transformations.[1] Common applications include dehydrohalogenation reactions, amide bond formation, and as bases in olefination reactions like the Horner-Wadsworth-Emmons reaction. The choice of a specific hindered amine can significantly influence the outcome of a reaction, impacting yield, selectivity, and reaction time.
Physicochemical Properties and Steric Hindrance
For comparison, Diisopropylethylamine (DIPEA), also known as Hünig's base, is another widely used hindered amine. The steric environment around the nitrogen in these amines is a critical factor in their function.
Efficacy in Key Organic Reactions
While direct, side-by-side quantitative comparisons of this compound with other hindered amines across a range of reactions are not extensively documented in readily accessible literature, we can infer its utility based on its structural properties and known applications of similar bases.
Amide Bond Formation
In amide bond formation, hindered amines are crucial for scavenging the acid produced during the activation of the carboxylic acid, without competing with the primary or secondary amine nucleophile. The choice of base can be critical to prevent side reactions and racemization.
General Experimental Workflow for Amide Coupling:
Experimental Protocol: General Procedure for HATU-mediated Amide Coupling
-
Preparation: Dissolve the carboxylic acid (1.0 eq) and the amine (1.0-1.2 eq) in a suitable aprotic solvent (e.g., DMF, DCM) under an inert atmosphere.
-
Activation: To the solution, add HATU (1.1 eq) and the hindered amine (e.g., this compound or DIPEA) (2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature for 1-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
While specific yield data for this compound in this context is sparse, its steric bulk suggests it would be an effective non-nucleophilic base, comparable to DIPEA, in minimizing unwanted side reactions.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes. A hindered, non-nucleophilic base is often employed to deprotonate the phosphonate ester, generating the phosphonate carbanion. The choice of base can influence the stereoselectivity of the resulting alkene.
Signaling Pathway of the Horner-Wadsworth-Emmons Reaction:
Experimental Protocol: General Procedure for the Horner-Wadsworth-Emmons Reaction
-
Preparation: To a solution of the phosphonate ester (1.1 eq) in an anhydrous aprotic solvent (e.g., THF) at 0 °C under an inert atmosphere, add the hindered amine (e.g., this compound or DBU) (1.2 eq).
-
Anion Formation: Stir the mixture at 0 °C for 30-60 minutes.
-
Reaction: Add a solution of the aldehyde or ketone (1.0 eq) in the same solvent to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The steric nature of this compound would likely favor its use in HWE reactions where a non-nucleophilic base is required to avoid side reactions with the carbonyl compound or the phosphonate ester.
Data Summary
Due to the limited availability of direct comparative studies in the public domain, a quantitative data table is not feasible at this time. However, the information gathered suggests that this compound is a viable, sterically hindered, non-nucleophilic base for various organic transformations. Its efficacy is expected to be comparable to other hindered amines like DIPEA, with the choice of base being highly dependent on the specific substrates and reaction conditions. Researchers are encouraged to perform small-scale optimization experiments to determine the most suitable base for their particular application.
Conclusion
This compound presents itself as a valuable addition to the toolkit of hindered amines available to synthetic chemists. Its significant steric bulk, attributed to the benzyl and two isopropyl groups, renders it a poor nucleophile, a desirable characteristic for a proton scavenger in many organic reactions. While comprehensive, direct comparisons with other hindered amines are not widely published, its structural similarity to well-established bases like DIPEA suggests comparable performance in applications such as amide bond formation and olefination reactions. The selection of the optimal hindered amine remains an empirical process, and this guide provides the foundational knowledge and experimental frameworks to assist researchers in making informed decisions for their synthetic endeavors.
References
Validating Product Formation with Spectroscopic Analysis after using Benzyldiisopropylamine: A Comparative Guide
In the realm of organic synthesis, the choice of a non-nucleophilic base is critical to prevent unwanted side reactions and maximize the yield of the desired product. Benzyldiisopropylamine has emerged as a sterically hindered base, but a comprehensive analysis of its performance against more established alternatives has been lacking. This guide provides a comparative overview of this compound and a commonly used alternative, N,N-Diisopropylethylamine (DIPEA or Hünig's Base), in the context of a representative N-alkylation reaction. The focus is on the validation of product formation through detailed spectroscopic analysis.
Comparison of Non-Nucleophilic Bases: this compound vs. DIPEA
This compound and DIPEA are both tertiary amines characterized by bulky isopropyl groups that sterically hinder the nitrogen atom, rendering it a poor nucleophile while maintaining its basicity.[1] This property is highly desirable in reactions where the base's primary role is to scavenge a proton without competing with the nucleophile.
| Property | This compound | N,N-Diisopropylethylamine (DIPEA) |
| Structure | N-benzyl-N-isopropylpropan-2-amine | N-ethyl-N-isopropylpropan-2-amine |
| CAS Number | 34636-09-4 | 7087-68-5 |
| Molecular Formula | C13H21N | C8H19N |
| Molecular Weight | 191.31 g/mol | 129.24 g/mol |
| pKa of Conjugate Acid | ~11 (estimated) | 10.75 |
| Boiling Point | Not readily available | 126-127 °C |
| Density | Not readily available | 0.742 g/mL |
Representative Reaction: N-Alkylation of a Secondary Amine
To illustrate the application and validation of product formation, we consider the N-alkylation of a secondary amine with an alkyl halide. This reaction is prone to over-alkylation, forming a quaternary ammonium salt, which can be minimized by using a hindered, non-nucleophilic base.
Reaction Scheme:
Caption: N-alkylation of a secondary amine using a non-nucleophilic base.
Experimental Protocols
General Protocol for N-Alkylation using a Non-Nucleophilic Base
To a solution of the secondary amine (1.0 eq) and the non-nucleophilic base (this compound or DIPEA, 1.5 eq) in a suitable aprotic solvent (e.g., acetonitrile) at room temperature is added the alkyl halide (1.1 eq). The reaction mixture is stirred at room temperature or heated to 60-70 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Spectroscopic Validation of Product Formation
The structure and purity of the resulting tertiary amine are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of the product.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the newly introduced alkyl group and shifts in the signals of the protons adjacent to the nitrogen atom compared to the starting secondary amine. The integration of the signals corresponds to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbon atoms of the new alkyl group and show shifts in the signals of the carbons of the original amine backbone.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key diagnostic feature for this reaction is the disappearance of the N-H stretch from the secondary amine starting material, which typically appears as a weak to medium band in the 3300-3500 cm⁻¹ region. The product tertiary amine will lack this absorption.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the product, confirming the addition of the alkyl group. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Hypothetical Spectroscopic Data for N,N-Dibenzylethylamine
The following table summarizes the expected spectroscopic data for the product of the N-alkylation of dibenzylamine with ethyl iodide.
| Spectroscopic Technique | Expected Data for N,N-Dibenzylethylamine |
| ¹H NMR (CDCl₃) | δ 7.20-7.40 (m, 10H, Ar-H), 3.60 (s, 4H, Ar-CH₂), 2.60 (q, J=7.1 Hz, 2H, N-CH₂-CH₃), 1.15 (t, J=7.1 Hz, 3H, N-CH₂-CH₃) |
| ¹³C NMR (CDCl₃) | δ 139.5, 128.8, 128.2, 126.8, 57.5, 49.0, 12.0 |
| IR (thin film) | No N-H stretch in 3300-3500 cm⁻¹, C-H stretches below 3100 cm⁻¹, aromatic C=C stretches ~1600, 1495, 1450 cm⁻¹ |
| MS (EI) | m/z 225 (M⁺), 91 (base peak, [C₇H₇]⁺) |
Comparative Performance Analysis
| Parameter | This compound (Hypothetical) | DIPEA (Documented) |
| Yield | Expected to be comparable to DIPEA, potentially slightly lower due to increased steric bulk. | High yields, often >90%. |
| Purity | High purity expected due to its non-nucleophilic nature. | High purity, effectively minimizes quaternary salt formation. |
| Reaction Rate | May be slightly slower than with DIPEA due to greater steric hindrance. | Generally provides clean and efficient reactions within 24 hours. |
| Work-up | Standard aqueous work-up should be effective. The higher boiling point might require more rigorous conditions for removal under vacuum. | Easily removed during aqueous work-up and by evaporation due to its moderate boiling point. |
Workflow for Product Validation
Caption: Workflow for synthesis and spectroscopic validation of the N-alkylation product.
Conclusion
This compound, as a structural analog of the widely used Hünig's base, is expected to be an effective non-nucleophilic base for reactions such as N-alkylation. The validation of product formation relies on a suite of spectroscopic techniques, with NMR, IR, and mass spectrometry providing complementary information to confirm the structure and purity of the desired tertiary amine. While direct comparative data is scarce, the principles outlined in this guide provide a robust framework for researchers and drug development professionals to effectively utilize and validate reactions employing this compound. Further experimental studies are warranted to fully delineate its performance characteristics relative to other hindered bases.
References
A Comparative Study of Hindered Amines: Unraveling Basicity and Nucleophilicity
For researchers, scientists, and professionals in drug development, the selection of an appropriate non-nucleophilic base is a critical decision that can significantly impact reaction outcomes. Hindered amines, characterized by sterically bulky substituents around the nitrogen atom, are designed to be strong bases yet poor nucleophiles. This unique combination of properties makes them invaluable reagents in a multitude of organic transformations, including deprotonations, eliminations, and as catalysts or catalyst components. This guide provides a comparative analysis of the basicity and nucleophilicity of several widely used hindered amines, supported by experimental data and detailed methodologies.
This report delves into a selection of prominent hindered amines: 1,8-Bis(dimethylamino)naphthalene (Proton Sponge), 2,6-di-tert-butylpyridine, 2,2,6,6-tetramethylpiperidine (TMP), 1,2,2,6,6-pentamethylpiperidine (PMP), tri-tert-butylphosphine, and N,N-diisopropylethylamine (Hünig's base). A thorough understanding of their relative strengths as bases and their varying degrees of nucleophilic reactivity is essential for optimizing synthetic routes and minimizing unwanted side reactions.
Data Presentation: A Comparative Overview
The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid; a higher pKa value corresponds to a stronger base. Nucleophilicity, a kinetic parameter, is more challenging to quantify directly and is often discussed in relative terms or through kinetic studies. The following table summarizes the available pKa data for the selected hindered amines, providing a clear comparison of their basic strengths.
| Hindered Amine | Structure | pKa of Conjugate Acid | Solvent/Conditions |
| 1,8-Bis(dimethylamino)naphthalene (Proton Sponge) | 1,8-Bis(dimethylamino)naphthalene | ~12.1 (for the parent compound) | Acetonitrile |
| 2,6-di-tert-butylpyridine | 2,6-di-tert-butylpyridine | 3.58 | 50% aqueous ethanol |
| 2,2,6,6-tetramethylpiperidine (TMP) | 2,2,6,6-tetramethylpiperidine | 11.07 | Water, 25 °C |
| 1,2,2,6,6-pentamethylpiperidine (PMP) | 1,2,2,6,6-pentamethylpiperidine | 11.25 | 30 °C |
| Tri-tert-butylphosphine | Tri-tert-butylphosphine | 11.40 | Nitromethane |
| N,N-diisopropylethylamine (Hünig's base) | N,N-diisopropylethylamine | ~10.8 | Not specified |
Note: The pKa of a DMAN-glycine hybrid was found to be 11.57 in water, suggesting the high basicity of the proton sponge core.
The Interplay of Steric Hindrance, Basicity, and Nucleophilicity
The defining characteristic of hindered amines is the deliberate steric congestion around the nitrogen atom. This architectural feature is the primary determinant of their unique reactivity profile, creating a pronounced divergence between their basicity and nucleophilicity. The following diagram illustrates this fundamental relationship.
As the diagram shows, increasing steric bulk around the nitrogen's lone pair of electrons diminishes its ability to attack larger electrophilic centers (nucleophilicity) to a much greater extent than its ability to abstract a small proton (basicity).
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, it is crucial to understand the methodologies employed. Below are detailed outlines of the key experimental protocols for determining the basicity and comparing the nucleophilicity of hindered amines.
Determining Basicity (pKa) by Potentiometric Titration
Potentiometric titration is a standard and reliable method for determining the pKa of an acid or a base. The workflow for determining the pKa of a hindered amine is as follows:
Comparing Nucleophilicity via Kinetic Studies
The relative nucleophilicity of different amines can be determined by measuring the rates of their reactions with a common electrophile. A widely accepted method for this is through kinetic studies, often employing techniques like UV-Vis spectroscopy or NMR to monitor the reaction progress.
In-Depth Amine Profiles
1,8-Bis(dimethylamino)naphthalene (Proton Sponge) is an exceptionally strong base due to the relief of steric strain upon protonation, which forces the two dimethylamino groups into close proximity. While its basicity is well-established, its nucleophilicity is significantly attenuated by the sterically encumbered nitrogen atoms.
2,6-di-tert-butylpyridine is a classic example of a highly hindered, non-nucleophilic base. The two bulky tert-butyl groups effectively shield the nitrogen lone pair, rendering it a very poor nucleophile, as evidenced by its inability to react with many electrophiles. Its basicity is also reduced compared to less hindered pyridines due to steric hindrance to protonation.
2,2,6,6-tetramethylpiperidine (TMP) and 1,2,2,6,6-pentamethylpiperidine (PMP) are strong, sterically hindered secondary and tertiary amines, respectively. Their high pKa values indicate significant basicity. The steric bulk of the four methyl groups surrounding the nitrogen atom makes them poor nucleophiles.[1][2] PMP, being a tertiary amine, is generally expected to be slightly more basic than the secondary amine TMP.
Tri-tert-butylphosphine is a phosphine, not an amine, but is included here for its role as a bulky, non-nucleophilic base and ligand in catalysis. Phosphines are generally more nucleophilic and less basic than similarly substituted amines. However, the extreme steric bulk of the three tert-butyl groups significantly diminishes its nucleophilicity, while it remains a reasonably strong base.[3]
N,N-diisopropylethylamine (Hünig's base) is a widely used non-nucleophilic tertiary amine base in organic synthesis.[4][5][6] Its steric hindrance, provided by the two isopropyl groups and one ethyl group, effectively prevents it from acting as a nucleophile in most situations, while its basicity is comparable to other trialkylamines.[4][5][6]
Conclusion
The choice of a hindered amine in a chemical reaction is a nuanced decision that requires a careful consideration of the interplay between basicity and nucleophilicity. While all the amines discussed exhibit significantly reduced nucleophilicity due to steric hindrance, their basicities vary over a wide range. This comparative guide provides a foundational understanding of these key properties, enabling researchers to make more informed decisions in the design and optimization of their synthetic strategies. The provided experimental workflows also offer a practical framework for the in-house characterization of these and other hindered bases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Versatility of 2,2,6,6-Tetramethylpiperidine in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 3. Reactivity-Tuning in Frustrated Lewis Pairs: Nucleophilicity and Lewis Basicity of Sterically Hindered Phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. alignchemical.com [alignchemical.com]
- 6. N,N-Diisopropylethylamine [chemeurope.com]
The Strategic Advantage of Steric Hindrance: Benzyldiisopropylamine as a Superior Non-Nucleophilic Base to Triethylamine
In the landscape of organic synthesis and drug development, the choice of a suitable base is paramount to ensure high yields and product purity. While triethylamine (TEA) has long been a workhorse in the laboratory, its inherent nucleophilicity can lead to undesirable side reactions. A compelling alternative, Benzyldiisopropylamine (BDIPA), offers a significant advantage due to its sterically hindered nature, functioning as a potent non-nucleophilic base. This guide provides a detailed comparison of BDIPA and TEA, supported by physicochemical properties and a discussion of their practical implications in key chemical transformations.
Physicochemical Properties: A Tale of Two Amines
The fundamental differences between this compound and Triethylamine stem from their distinct molecular architectures, which directly influence their basicity and nucleophilicity.
| Property | This compound (BDIPA) | Triethylamine (TEA) | Reference |
| Structure | N(CH(CH₃)₂)₂CH₂C₆H₅ | N(CH₂CH₃)₃ | N/A |
| Molecular Weight | 191.31 g/mol | 101.19 g/mol | [1] |
| pKa of Conjugate Acid | Predicted ~11.0 (similar to Triisopropylamine) | ~10.75 | [2] |
| Steric Hindrance | High | Moderate | [3] |
| Nucleophilicity | Low (Non-nucleophilic) | Moderate to High | [3][4] |
Steric Hindrance and Nucleophilicity: The defining advantage of BDIPA lies in its significant steric bulk. The presence of two bulky isopropyl groups and a benzyl group surrounding the nitrogen atom effectively shields its lone pair of electrons.[3] This steric hindrance dramatically reduces its ability to act as a nucleophile, meaning it is less likely to attack electrophilic centers in the reaction mixture and cause unwanted side reactions.[3][4] In contrast, the ethyl groups of TEA provide less steric shielding, allowing it to exhibit significant nucleophilic character, which can lead to the formation of quaternary ammonium salts and other byproducts.[3]
The Non-Nucleophilic Advantage in Practice
The low nucleophilicity of this compound makes it the superior choice in a variety of sensitive chemical transformations where triethylamine's nucleophilicity could be detrimental.
1. Prevention of N-Alkylation Side Reactions: In reactions involving alkyl halides or other alkylating agents, TEA can compete with the desired nucleophile, leading to the formation of a quaternary ammonium salt. This not only consumes the base but also introduces impurities that can be difficult to remove. The steric hindrance of BDIPA prevents this undesired N-alkylation, ensuring that it acts solely as a proton scavenger.
2. Protecting Group Chemistry: In multi-step syntheses, the protection and deprotection of functional groups is a common strategy.[5] During the introduction of base-labile protecting groups, a non-nucleophilic base like BDIPA is crucial to prevent premature cleavage of the protecting group or other sensitive functionalities within the molecule.
3. Elimination Reactions: While both TEA and BDIPA can be used to promote elimination reactions, the bulky nature of BDIPA can favor the formation of the less substituted (Hofmann) alkene, offering a degree of regioselectivity that may not be achievable with the less hindered TEA.
Experimental Protocol: A General Guideline for Base Application in a Substitution Reaction
Objective: To perform a nucleophilic substitution reaction on a substrate containing a base-sensitive functional group, using a non-nucleophilic base to scavenge the acid byproduct.
Materials:
-
Substrate (1.0 eq)
-
Nucleophile (1.1 eq)
-
This compound (BDIPA) (1.5 eq) or Triethylamine (TEA) (1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substrate and the anhydrous solvent.
-
Stir the solution until the substrate is fully dissolved.
-
Add the nucleophile to the reaction mixture.
-
Slowly add either this compound or Triethylamine to the stirring solution at room temperature.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
Expected Outcome: It is anticipated that the reaction utilizing BDIPA would result in a higher yield of the desired product with fewer impurities compared to the reaction using TEA, particularly if the substrate or product is susceptible to nucleophilic attack by the amine base.
Conclusion
For researchers, scientists, and drug development professionals, the selection of the appropriate base is a critical parameter that can significantly impact the success of a synthetic route. While triethylamine is a versatile and widely used base, its nucleophilic character presents a significant drawback in many applications. This compound emerges as a superior alternative in scenarios requiring a strong, yet non-nucleophilic, organic base. Its pronounced steric hindrance minimizes side reactions, leading to cleaner reaction profiles, higher yields of the desired product, and simplified purification processes. The strategic use of BDIPA over TEA represents a valuable tool in the chemist's arsenal for achieving greater efficiency and selectivity in organic synthesis.
References
Navigating the Nuances of Non-Nucleophilic Bases: A Comparative Guide to Benzyldiisopropylamine
For researchers, scientists, and drug development professionals, the selection of an appropriate organic base is a critical decision that can significantly impact the outcome of a chemical reaction. While a plethora of bases are available, sterically hindered, non-nucleophilic amines play a crucial role in preventing unwanted side reactions. This guide provides a comprehensive comparison of Benzyldiisopropylamine (BDIPA) with other common organic bases, offering insights into when its specific properties may be advantageous.
This compound (BDIPA) is a tertiary amine characterized by the presence of a benzyl group and two bulky isopropyl groups attached to the nitrogen atom. This structure places it in the category of sterically hindered, non-nucleophilic bases, similar to the widely used Diisopropylethylamine (DIPEA or Hünig's base). The primary function of such bases is to act as a proton scavenger, neutralizing acids formed during a reaction without participating in nucleophilic attack on electrophilic centers.
Physicochemical Properties: A Comparative Overview
The effectiveness of a non-nucleophilic base is primarily determined by its basicity (pKa) and its steric bulk. While experimental data for this compound is not widely available in the literature, we can infer its properties by comparing it to structurally similar and commonly used organic bases.
| Base | Structure | Molecular Weight ( g/mol ) | pKa of Conjugate Acid | Key Features |
| This compound (BDIPA) | Not Available | 191.31 | Estimated ~10-11 | High steric hindrance due to two isopropyl and one benzyl group. |
| Diisopropylethylamine (DIPEA) | Not Available | 129.24 | 10.75 - 11.0[1] | Widely used non-nucleophilic base with significant steric bulk. |
| Triethylamine (TEA) | Not Available | 101.19 | ~9.0 (in DMSO)[1] | Less sterically hindered than DIPEA and BDIPA, can sometimes act as a nucleophile. |
| 2,6-Lutidine | Not Available | 107.15 | 6.7 | A pyridine derivative with moderate steric hindrance around the nitrogen. |
| 1,8-Diazabicycloundec-7-ene (DBU) | Not Available | 152.24 | 13.5 | A strong, non-nucleophilic amidine base, often used in elimination reactions. |
The Deciding Factor: When to Choose this compound
The choice between BDIPA and other organic bases hinges on the specific requirements of the reaction, including the sensitivity of the substrates to nucleophilic attack and the desired reaction pathway.
Maximizing Steric Hindrance to Minimize Side Reactions
The defining feature of BDIPA is its significant steric bulk, contributed by the two isopropyl groups and the benzyl group. This makes its nitrogen lone pair highly inaccessible to electrophiles other than a proton. In reactions where even a minor degree of nucleophilic attack from the base can lead to unwanted byproducts, BDIPA presents a compelling option.
Situations where the high steric hindrance of BDIPA is advantageous:
-
Protecting Group Chemistry: When installing or removing protecting groups, especially on sensitive substrates, a non-nucleophilic base is crucial to prevent the base from reacting with the protecting group or the functional group it is meant to protect.
-
Reactions with Highly Reactive Electrophiles: In the presence of very reactive electrophiles, even a moderately nucleophilic base like triethylamine can lead to significant side products. The increased steric bulk of BDIPA would offer superior protection against such unwanted reactions.
-
Promoting Elimination over Substitution: In dehydrohalogenation reactions, the primary role of the base is to abstract a proton to facilitate the elimination of a leaving group and form a double bond. A sterically hindered base like BDIPA will favor the elimination (E2) pathway over the competing substitution (SN2) pathway, leading to a higher yield of the desired alkene.
Experimental Considerations and Protocols
While specific comparative experimental data for this compound is scarce, we can extrapolate from protocols using its close structural analog, DIPEA. The following provides a generalized experimental workflow for a reaction where a non-nucleophilic base is critical, such as an amide coupling reaction.
General Protocol for Amide Coupling using a Hindered Amine Base
Objective: To form an amide bond between a carboxylic acid and a primary or secondary amine, using a coupling agent and a non-nucleophilic base to neutralize the acid formed.
Reagents:
-
Carboxylic acid
-
Amine
-
Coupling agent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., this compound or DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent to the solution and stir for a few minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine in the anhydrous solvent.
-
Add the non-nucleophilic base (1.5 to 2.0 equivalents relative to the carboxylic acid) to the amine solution.
-
Add the amine/base solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion: A Strategic Choice for Demanding Syntheses
While DIPEA remains the workhorse for many applications requiring a non-nucleophilic base, this compound offers a potentially superior alternative when maximum steric hindrance is paramount. Its larger size can provide an extra layer of protection against unwanted nucleophilic side reactions, particularly with highly reactive substrates. Although the lack of extensive public data on BDIPA necessitates careful consideration and small-scale trials, its structural properties suggest it is a valuable tool for synthetic chemists facing challenges with selectivity and byproduct formation. As the demand for more complex and sensitive molecules grows, the strategic use of highly hindered bases like this compound will likely become increasingly important in achieving high-yielding and clean chemical transformations.
References
Analysis of Reaction Kinetics Using Sterically Hindered Amines: A Comparative Guide
In the intricate world of chemical kinetics, the precise control of reaction conditions is paramount for obtaining accurate and reproducible data. For researchers, scientists, and drug development professionals, understanding the role of additives and reagents that can modulate reaction pathways is crucial. This guide provides a comprehensive comparison of "Benzyldiisopropylamine," a likely analogue of the widely used N,N-Diisopropylethylamine (DIPEA or Hünig's base), with other non-nucleophilic bases in the context of reaction kinetics analysis. By presenting their physicochemical properties, performance characteristics, and detailed experimental protocols, this guide aims to equip researchers with the knowledge to select the optimal base for their kinetic studies.
Sterically hindered, non-nucleophilic bases are indispensable tools in organic synthesis and kinetic analysis. Their primary function is to act as proton scavengers, neutralizing acidic byproducts that can catalyze unwanted side reactions or alter the reaction mechanism. By preventing these interferences, these bases allow for the isolation and study of the desired reaction's true kinetics.
Note on "this compound": The term "this compound" does not correspond to a commonly cataloged chemical reagent. It is presumed to describe a sterically hindered amine with a benzyl group and two isopropyl groups attached to a nitrogen atom. For the purpose of this guide, we will consider its properties and applications to be closely analogous to the well-characterized and extensively used N,N-Diisopropylethylamine (DIPEA), which features an ethyl group instead of a benzyl group, alongside two isopropyl groups.
Comparison of this compound (as DIPEA) and its Alternatives
The selection of a non-nucleophilic base is a critical decision in designing a kinetic experiment. The ideal base should be sufficiently basic to neutralize acidic byproducts but sterically hindered enough to avoid participating as a nucleophile in the primary reaction. This section compares DIPEA with common alternatives.
Physicochemical Properties
A fundamental comparison begins with the physicochemical properties of these bases, which dictate their behavior in a reaction.
| Property | N,N-Diisopropylethylamine (DIPEA) | Triethylamine (TEA) | 1,8-Bis(dimethylamino)naphthalene (Proton Sponge) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Structure | (i-Pr)₂NEt | Et₃N | C₁₄H₁₈N₂ | C₉H₁₆N₂ |
| Molecular Weight | 129.24 g/mol | 101.19 g/mol | 214.31 g/mol | 152.24 g/mol |
| pKa of Conjugate Acid | ~10.75 - 11.0[1] | ~10.75[2] | ~12.1 | ~13.5[3] |
| Boiling Point | 126-127 °C[1] | 89-90 °C | 155-156 °C (at 15 mmHg) | 80-83 °C (at 0.6 mmHg) |
| Steric Hindrance | High | Moderate | Very High (due to peri-interactions) | Moderate (accessible nitrogen) |
| Nucleophilicity | Low[4] | Moderate[2] | Very Low | High (can act as a nucleophile)[3] |
Performance in Reaction Kinetics
The choice of a non-nucleophilic base has a direct impact on the observed reaction kinetics. The following table summarizes the performance characteristics of DIPEA and its alternatives.
| Base | Advantages in Kinetic Analysis | Disadvantages in Kinetic Analysis | Typical Applications in Kinetic Studies |
| N,N-Diisopropylethylamine (DIPEA) | Good balance of basicity and steric hindrance.[2] Widely used and well-characterized. Low nucleophilicity prevents side reactions.[4] | Can sometimes be difficult to remove due to its relatively high boiling point. | Peptide synthesis,[4] alkylation reactions,[5] and other reactions where a non-nucleophilic base is required. |
| Triethylamine (TEA) | More basic than DIPEA, leading to faster proton scavenging.[2] Lower boiling point makes it easier to remove post-reaction.[2] | Higher nucleophilicity can lead to unwanted side reactions, complicating kinetic analysis.[2] | General purpose base in organic synthesis; used in kinetic studies where nucleophilic interference is not a concern. |
| 1,8-Bis(dimethylamino)naphthalene (Proton Sponge) | Extremely high basicity and very low nucleophilicity due to its unique structure. Effective at scavenging trace amounts of acid. | High cost. Can be a strong hydride donor in some contexts, leading to unexpected reaction pathways.[6] | Reactions sensitive to trace acid catalysis. Mechanistic studies where complete proton removal is critical. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Strong, non-nucleophilic base.[3] | Can act as a nucleophilic catalyst in some reactions, which may interfere with the primary reaction being studied.[3] | Elimination reactions and other base-catalyzed transformations where its catalytic activity is desired or accounted for. |
Experimental Protocols
To objectively compare the performance of these bases, a well-designed kinetic experiment is essential. Below are generalized protocols for comparative kinetic analysis using in-situ Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.
Protocol 1: Comparative Kinetic Analysis using In-Situ ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of reactant consumption and product formation, providing a detailed kinetic profile.
Materials:
-
Reactant A
-
Reactant B
-
Proton Scavenger (DIPEA, TEA, Proton Sponge, or DBU)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Reactant A and the internal standard in the chosen deuterated solvent.
-
Prepare separate stock solutions of Reactant B and each of the proton scavengers to be tested. The concentration of the proton scavenger should be equimolar to the expected acid byproduct.
-
-
NMR Spectrometer Setup:
-
Lock and shim the spectrometer using a sample of the deuterated solvent.
-
Set the experiment parameters for a series of ¹H NMR acquisitions over time (e.g., 1 scan every 30 seconds for a total of 1 hour).
-
-
Reaction Initiation and Monitoring:
-
Add the stock solution of Reactant A and the internal standard to an NMR tube.
-
Place the NMR tube in the spectrometer and acquire a t=0 spectrum.
-
Inject the stock solution of Reactant B and the chosen proton scavenger into the NMR tube.
-
Immediately start the time-course acquisition.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, baseline correction).
-
For each time point, integrate the characteristic peaks of the reactants, products, and the internal standard.
-
Normalize the integrals of the reactants and products to the integral of the internal standard to determine their concentrations.
-
Plot the concentration of a reactant or product as a function of time.
-
Fit the data to the appropriate rate law to determine the observed rate constant (k_obs).
-
Repeat the experiment for each proton scavenger and a control experiment without any base.
-
Compare the k_obs values to evaluate the effect of each proton scavenger on the reaction rate.
-
Protocol 2: Comparative Kinetic Analysis using UV-Visible Spectroscopy
This protocol is suitable for reactions where a reactant or product has a distinct UV-Vis absorbance.
Materials:
-
Reactant A
-
Reactant B (or a chromophoric reactant/product)
-
Proton Scavenger (DIPEA, TEA, Proton Sponge, or DBU)
-
UV-transparent solvent
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Wavelength Selection:
-
Acquire the UV-Vis spectra of the reactants and products to identify a wavelength (λ_max) where a significant change in absorbance occurs during the reaction.
-
-
Reaction Setup:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.
-
Prepare a solution of Reactant A and the proton scavenger in the solvent in a quartz cuvette.
-
-
Reaction Initiation and Monitoring:
-
Place the cuvette in the spectrophotometer and blank the instrument.
-
Rapidly inject a solution of Reactant B into the cuvette and mix thoroughly.
-
Immediately start recording the absorbance at λ_max as a function of time.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Convert absorbance to concentration using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) is known.
-
Fit the concentration versus time data to the appropriate integrated rate law to determine the observed rate constant (k_obs).[7]
-
Repeat the experiment for each proton scavenger and a control experiment without any base.
-
Compare the k_obs values to assess the performance of each base.
-
Visualizations
The following diagrams illustrate the workflow and logic of using proton scavengers in kinetic analysis.
Conclusion
The use of sterically hindered, non-nucleophilic bases like "this compound" (assumed to be analogous to DIPEA) is a powerful strategy for achieving clean and interpretable reaction kinetics. By effectively scavenging acidic byproducts, these bases prevent unwanted side reactions that can complicate kinetic analysis. The choice between DIPEA and its alternatives, such as triethylamine, Proton Sponge, and DBU, depends on a careful consideration of their basicity, steric hindrance, nucleophilicity, and the specific demands of the reaction under investigation. For reactions requiring a strong, non-interfering base, the highly hindered nature of DIPEA or Proton Sponge is advantageous. In contrast, for reactions where a stronger base is needed and moderate nucleophilicity can be tolerated, triethylamine may be a suitable choice. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate and select the most appropriate proton scavenger to ensure the accuracy and reliability of their kinetic data, ultimately leading to a deeper understanding of reaction mechanisms and the development of more efficient chemical processes.
References
- 1. benchchem.com [benchchem.com]
- 2. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 3. Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Role of Benzyldiisopropylamine in Reaction Selectivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuances of how reagents influence reaction outcomes is paramount. This guide provides a comparative analysis of Benzyldiisopropylamine (BDPDA) and its role in reaction selectivity, drawing parallels with the well-documented, structurally similar hindered amine, Diisopropylethylamine (DIPEA), also known as Hünig's base. Due to a lack of extensive specific data on BDPDA's direct influence on selectivity, this guide will extrapolate its probable functions based on the established principles of sterically hindered non-nucleophilic bases.
This compound is a tertiary amine characterized by the presence of a benzyl group and two bulky isopropyl substituents attached to the nitrogen atom. This steric hindrance is the defining feature that dictates its chemical behavior. Such amines are generally classified as non-nucleophilic bases, meaning they can effectively abstract protons (act as a base) without participating in nucleophilic attack on electrophilic centers in the reaction mixture. This property is crucial for preventing unwanted side reactions and enhancing the selectivity of the desired transformation.
The Inferred Role of this compound in Selectivity
The primary role of a sterically hindered amine like BDPDA in a chemical reaction is to act as a proton scavenger. In many organic reactions, acidic protons are generated that can catalyze side reactions, decompose sensitive reagents, or alter the desired reaction pathway. By neutralizing these protons, BDPDA helps to maintain the optimal reaction conditions, thereby indirectly influencing the overall selectivity and yield of the product.
The selectivity influenced by such bases can be categorized as:
-
Chemoselectivity: By preventing proton-catalyzed side reactions, BDPDA can enhance the preference for one functional group to react over another.
-
Regioselectivity: In reactions where multiple isomers can be formed, the choice of base can influence the position at which a reaction occurs. While direct evidence for BDPDA is scarce, the steric bulk of the base can play a role in determining which proton is abstracted, thus directing the formation of a specific regioisomer.
-
Stereoselectivity: In the context of stereoselective reactions, a hindered base is often used to deprotonate a substrate to form a key intermediate, such as an enolate. The nature of the base can influence the geometry (E/Z) of the enolate, which in turn can dictate the stereochemical outcome of a subsequent reaction, for instance, in an aldol addition.
To provide a more concrete understanding, we will compare the inferred role of BDPDA with the well-documented applications of Diisopropylethylamine (DIPEA).
Comparative Analysis: this compound vs. Diisopropylethylamine
Diisopropylethylamine is a widely used non-nucleophilic base in organic synthesis. Its utility in controlling reaction selectivity is well-established through numerous experimental studies. We can infer that BDPDA would behave similarly, with potential minor differences arising from the electronic and steric properties of the benzyl group compared to DIPEA's ethyl group.
Data Presentation: Comparison of Hindered Amine Bases
| Feature | This compound (BDPDA) (Inferred) | Diisopropylethylamine (DIPEA) (Documented) | Impact on Reaction Selectivity |
| Structure | Benzyl group, two isopropyl groups on Nitrogen | Ethyl group, two isopropyl groups on Nitrogen | The benzyl group in BDPDA may introduce subtle electronic effects and slightly different steric hindrance compared to the ethyl group in DIPEA. |
| Basicity (pKa of conjugate acid) | Expected to be similar to other trialkylamines (~10-11) | ~10.75 | Sufficiently basic to neutralize common acidic byproducts without being overly reactive. |
| Nucleophilicity | Very low due to steric hindrance | Very low due to steric hindrance | Crucial for preventing nucleophilic attack on electrophilic substrates, thus enhancing chemoselectivity. |
| Primary Role | Non-nucleophilic proton scavenger | Non-nucleophilic proton scavenger | Maintains optimal pH, prevents side reactions, and can influence the formation of specific intermediates. |
Experimental Protocols: A Case Study in Aldol Reaction Selectivity
Objective: To achieve high diastereoselectivity in the Mukaiyama aldol reaction between benzaldehyde and a silyl enol ether, using a Lewis acid catalyst and a hindered amine base to trap the generated proton.
Experimental Protocol:
-
Preparation: A solution of benzaldehyde (1.0 mmol) and the silyl enol ether (1.2 mmol) in a dry, aprotic solvent (e.g., dichloromethane, 10 mL) is prepared under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C.
-
Addition of Lewis Acid: A Lewis acid catalyst (e.g., TiCl₄, 1.1 mmol, as a 1 M solution in dichloromethane) is added dropwise to the cooled solution. The mixture is stirred for 15 minutes.
-
Addition of Hindered Base: Diisopropylethylamine (DIPEA) (1.5 mmol) is added to the reaction mixture. This is the step where this compound could be used as an alternative.
-
Reaction: The reaction is allowed to proceed at -78 °C for a specified time (e.g., 2-4 hours), with monitoring by thin-layer chromatography (TLC).
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Analysis: The crude product is purified by column chromatography. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis.
In this protocol, the role of the hindered base (DIPEA or potentially BDPDA) is to neutralize the HCl generated from the reaction of the silyl enol ether with TiCl₄. This prevents proton-mediated side reactions and decomposition of the product, leading to higher yields and potentially influencing the diastereoselectivity of the aldol adduct.
Visualizing the Role of a Hindered Base
The following diagrams illustrate the general workflow and the logical relationship of a hindered base in a chemical reaction.
Conclusion
While direct experimental evidence for the role of this compound in controlling reaction selectivity is limited in publicly available literature, its structural similarity to well-known hindered bases like Diisopropylethylamine allows for a strong inference of its function. BDPDA is expected to act as a potent, non-nucleophilic proton scavenger. This primary function is critical in a variety of organic transformations for preventing unwanted side reactions, thereby enhancing the overall yield and selectivity of the desired product. For researchers and drug development professionals, BDPDA can be considered a viable alternative to other hindered amine bases, with the understanding that its specific impact on a given reaction's selectivity may require empirical validation. The choice between BDPDA and other bases like DIPEA might be guided by factors such as solubility, cost, and subtle steric or electronic differences that could fine-tune the outcome of a sensitive chemical transformation.
Safety Operating Guide
Safe Disposal of Benzyldiisopropylamine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Benzyldiisopropylamine, a compound that requires careful management due to its hazardous properties.
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate stringent safety protocols during handling and disposal.[1][2][3] Personal protective equipment (PPE) is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.[4] Always inspect gloves before use and remove them carefully to avoid skin contamination.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Respiratory Protection: In case of inadequate ventilation or the generation of vapors/aerosols, use an approved respirator.[2]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[2]
Spill and Leak Procedures
In the event of a spill or leak, immediate and appropriate action is crucial to mitigate risks.
Steps for Spill Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[4][5]
-
Remove Ignition Sources: Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces.[4][5] Use non-sparking tools for cleanup.[5]
-
Containment: Prevent further spillage or leakage if it is safe to do so.[4] Do not allow the chemical to enter drains or sewer systems.[4][5]
-
Absorb and Collect: Soak up the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Containerize: Place the absorbed material into a suitable, closed, and properly labeled container for disposal.[5]
Disposal Procedures
The disposal of this compound and its contaminated materials must be handled by a licensed chemical waste disposal facility.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, compatible, and clearly labeled waste container.
-
Storage: Store the waste container in a well-ventilated area, away from incompatible materials and sources of ignition.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed chemical destruction plant.[4] Controlled incineration with flue gas scrubbing is a recommended disposal method.[4]
-
Container Decontamination: Empty containers should be triply rinsed (or equivalent) before recycling or reconditioning.[4] Alternatively, puncture the container to render it unusable for other purposes before disposal.[4]
Quantitative Data Summary
While specific quantitative data like exposure limits were not detailed in the provided search results, the hazard classifications provide a clear, structured understanding of the risks associated with this compound.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes skin irritation and in some cases, severe burns.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Acute Toxicity (Inhalation) | Toxic if inhaled. |
| Flammability | Highly flammable liquid and vapor. |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of Benzyldiisopropylamine: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Benzyldiisopropylamine. Adherence to these protocols is essential for ensuring a safe laboratory environment and regulatory compliance.
This compound is a chemical compound that requires careful handling due to its potential hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
Personal Protective Equipment (PPE) and Exposure Limits
While specific occupational exposure limits for this compound have not been established, data for the related compound Diisopropylamine provides a conservative basis for ensuring personnel safety. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.
| Parameter | Value | Agency | Notes |
| Permissible Exposure Limit (PEL) | 5 ppm (20 mg/m³) | OSHA | 8-hour time-weighted average for Diisopropylamine.[1][2] |
| Recommended Exposure Limit (REL) | 5 ppm (20 mg/m³) | NIOSH | 10-hour time-weighted average for Diisopropylamine.[1][2] |
| Threshold Limit Value (TLV) | 5 ppm (20 mg/m³) | ACGIH | 8-hour time-weighted average for Diisopropylamine.[1][2] |
| Immediately Dangerous to Life or Health (IDLH) | 200 ppm | NIOSH | For Diisopropylamine.[1] |
Mandatory Personal Protective Equipment:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[4] Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Lab Coat: A flame-resistant lab coat or coveralls should be worn to protect street clothing.
-
Footwear: Closed-toe shoes are required in the laboratory.
-
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a full-face respirator with appropriate cartridges should be used.[3]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to minimize exposure and prevent accidents.
1. Pre-Operational Checks:
- Ensure the chemical fume hood is functioning correctly.
- Verify that an eyewash station and safety shower are accessible and unobstructed.
- Assemble all necessary equipment and reagents before starting the experiment.
- Confirm that a designated and properly labeled waste container is available.
2. Handling Procedure:
- Don all required PPE.
- Conduct all manipulations of this compound within a certified chemical fume hood.
- Use non-sparking tools to prevent ignition sources, as the compound may be flammable.[3]
- Avoid direct contact with skin and eyes.[3]
- Keep the container tightly closed when not in use to prevent the release of vapors.
- In case of a spill, immediately alert others in the vicinity and follow the emergency spill response protocol.
3. Post-Handling Cleanup:
- Wipe down the work area with an appropriate solvent.
- Dispose of all contaminated materials, including gloves and disposable labware, in the designated hazardous waste container.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Compliant Waste Management
This compound and any materials contaminated with it must be treated as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
1. Waste Segregation:
- Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
2. Containerization:
- Collect all liquid and solid waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable.
3. Labeling:
- The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.
4. Storage:
- Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
5. Disposal:
- Arrange for the disposal of the hazardous waste container through your institution's licensed chemical waste disposal service. Do not pour this compound down the drain.
Safe Handling Workflow
The following diagram illustrates the logical progression of tasks for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
